molecular formula C11H11NO3 B028837 O-Desmethyl-N-deschlorobenzoyl Indomethacin CAS No. 50995-53-4

O-Desmethyl-N-deschlorobenzoyl Indomethacin

Cat. No.: B028837
CAS No.: 50995-53-4
M. Wt: 205.21 g/mol
InChI Key: FDADMESSMPJUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyldeschlorobenzoyl Indomethacin is a member of indole-3-acetic acids.

Properties

IUPAC Name

2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-8(5-11(14)15)9-4-7(13)2-3-10(9)12-6/h2-4,12-13H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDADMESSMPJUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461930
Record name (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50995-53-4
Record name 5-Hydroxy-2-methyl-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50995-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-HYDROXY-2-METHYL-1H-INDOL-3-YL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYW56F3GVS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

O-Desmethyl-N-deschlorobenzoyl Indomethacin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological interactions of O-Desmethyl-N-deschlorobenzoyl Indomethacin, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Chemical Structure and Identity

This compound, systematically named 5-hydroxy-2-methyl-1H-indole-3-acetic acid, is the core indole structure of Indomethacin after metabolic removal of the 5-methoxy group's methyl constituent and the entire N-1 p-chlorobenzoyl group.

Chemical Structure:

Physicochemical and Pharmacological Properties

This compound is primarily an inactive metabolite of Indomethacin.[1][2] Its physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid[3]
Synonyms 5-hydroxy-2-methyl-1H-indole-3-acetic acid[4]
CAS Number 50995-53-4[4]
Molecular Formula C₁₁H₁₁NO₃[4]
Molecular Weight 205.21 g/mol
Appearance Solid[4]
Solubility Soluble in ethanol[4]
UV max (λmax) 230, 231, 279 nm[4]
pKa (Strongest Acidic) 4.22 (Predicted)[5]
logP 1.28 (Predicted)[5]
Water Solubility 1.8 g/L (Predicted)[5]

Metabolic Pathway of Indomethacin

This compound is a product of the hepatic metabolism of Indomethacin, primarily through O-demethylation and N-deacylation.[2][6] The metabolic conversion process is illustrated in the following diagram.

Indomethacin_Metabolism Metabolic Pathway of Indomethacin Indomethacin Indomethacin O_Desmethyl_Indomethacin O-Desmethyl Indomethacin Indomethacin->O_Desmethyl_Indomethacin O-demethylation (CYP2C9, CYP1A2, CYP2D6) N_Deschlorobenzoyl_Indomethacin N-Deschlorobenzoyl Indomethacin Indomethacin->N_Deschlorobenzoyl_Indomethacin N-deacylation Glucuronides Glucuronide Conjugates Indomethacin->Glucuronides Glucuronidation (UGT1A1, UGT1A3, UGT1A9, UGT2B7) Target_Metabolite O-Desmethyl-N-deschlorobenzoyl Indomethacin O_Desmethyl_Indomethacin->Target_Metabolite N-deacylation O_Desmethyl_Indomethacin->Glucuronides N_Deschlorobenzoyl_Indomethacin->Target_Metabolite O-demethylation N_Deschlorobenzoyl_Indomethacin->Glucuronides Target_Metabolite->Glucuronides

Caption: Metabolic conversion of Indomethacin to its primary metabolites.

Experimental Protocols

In Vitro Metabolism of Indomethacin in Hepatocytes

This protocol outlines a general procedure for studying the formation of this compound from Indomethacin using isolated hepatocytes, based on the methodology described by Evans, M.A., et al. (1981).

Experimental Workflow:

Hepatocyte_Metabolism_Workflow Workflow for In Vitro Hepatocyte Metabolism Study cluster_prep Hepatocyte Preparation cluster_incubation Incubation cluster_analysis Analysis Hepatocyte_Isolation Isolate hepatocytes from liver tissue (e.g., rabbit) via collagenase perfusion Cell_Viability Assess cell viability (e.g., Trypan Blue exclusion) Hepatocyte_Isolation->Cell_Viability Incubation Incubate hepatocytes with Indomethacin in a suitable buffer at 37°C Cell_Viability->Incubation Sampling Collect samples at various time points Incubation->Sampling Extraction Extract metabolites from the incubation medium Sampling->Extraction Analysis Analyze metabolites using HPLC or LC-MS/MS Extraction->Analysis

Caption: General workflow for studying Indomethacin metabolism in isolated hepatocytes.

Detailed Methodology:

  • Hepatocyte Isolation:

    • Hepatocytes are isolated from the liver of the test species (e.g., neonatal or fetal rabbit) using a collagenase perfusion technique.

    • The liver is perfused with a calcium-free buffer to wash out the blood, followed by a buffer containing collagenase to digest the extracellular matrix.

    • The resulting cell suspension is filtered and washed to obtain a purified hepatocyte preparation.

  • Cell Viability and Plating:

    • The viability of the isolated hepatocytes is determined using the trypan blue exclusion method. A viability of >85% is generally considered acceptable.

    • Hepatocytes are plated at a specific density (e.g., 1-2 x 10⁶ cells/mL) in a suitable culture medium, such as Williams' Medium E, supplemented with fetal bovine serum and antibiotics.

  • Incubation with Indomethacin:

    • After allowing the cells to attach, the medium is replaced with fresh medium containing Indomethacin at the desired concentration (e.g., 10-100 µM).

    • The cells are incubated at 37°C in a humidified atmosphere with 5% CO₂ for a specified period, with samples of the culture medium collected at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Metabolite Extraction and Analysis:

    • The collected medium samples are treated to precipitate proteins (e.g., with acetonitrile or methanol).

    • The supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.

    • The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and identify Indomethacin and its metabolites, including this compound.

HL-60 Cell Viability Assay

This protocol describes a general method for assessing the cytotoxicity of this compound on the human promyelocytic leukemia cell line, HL-60, as performed by Morgan, A.G.M., et al. (2017).

Experimental Workflow:

HL60_Viability_Workflow Workflow for HL-60 Cell Viability Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assessment Cell_Culture Culture HL-60 cells in RPMI-1640 medium with 10% FBS Cell_Seeding Seed cells into a 96-well plate at a specific density Cell_Culture->Cell_Seeding Treatment Treat cells with varying concentrations of the test compound ± glucose oxidase Cell_Seeding->Treatment Incubation Incubate for 24-48 hours at 37°C, 5% CO₂ Treatment->Incubation Add_Reagent Add viability reagent (e.g., MTT or resazurin) Incubation->Add_Reagent Measure_Signal Measure absorbance or fluorescence Add_Reagent->Measure_Signal

Caption: General workflow for assessing cytotoxicity in HL-60 cells.

Detailed Methodology:

  • Cell Culture:

    • HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Cells are seeded into 96-well microplates at a density of approximately 1 x 10⁵ cells/well.

  • Treatment with Test Compound:

    • This compound is dissolved in a suitable solvent (e.g., DMSO or ethanol) and diluted to the final desired concentrations in the culture medium.

    • The cells are treated with a range of concentrations of the compound. In the study by Morgan et al. (2017), a concentration of 600 µM was used in the presence of glucose oxidase to assess myeloperoxidase-mediated bio-activation.

    • Control wells receive the vehicle alone.

  • Incubation:

    • The plates are incubated for a specified period, typically 24 to 48 hours, at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment (MTT Assay Example):

    • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Synthesis of Prostaglandin D₂ (PGD₂) Receptor Antagonists

This compound has been utilized as a precursor in the synthesis of PGD₂ receptor antagonists. The following is a generalized synthetic scheme based on the work of Torisu, K., et al. (2004).

Synthetic Pathway:

PGD2_Antagonist_Synthesis Synthetic Pathway for PGD₂ Receptor Antagonists Starting_Material O-Desmethyl-N-deschlorobenzoyl Indomethacin Intermediate_1 Protection of functional groups Starting_Material->Intermediate_1 Acylation N-acylation with a substituted benzoyl chloride Intermediate_1->Acylation Deprotection Deprotection Acylation->Deprotection Final_Product PGD₂ Receptor Antagonist Deprotection->Final_Product

Caption: Generalized synthetic route to PGD₂ receptor antagonists.

General Synthetic Procedure:

  • Protection of Functional Groups: The carboxylic acid and phenolic hydroxyl groups of this compound are protected to prevent unwanted side reactions. For example, the carboxylic acid can be converted to a methyl or ethyl ester, and the hydroxyl group can be protected with a suitable protecting group like a benzyl or silyl ether.

  • N-Acylation: The protected intermediate is then acylated at the N-1 position of the indole ring. This is typically achieved by reacting the intermediate with a substituted benzoyl chloride in the presence of a base (e.g., sodium hydride or triethylamine) in an aprotic solvent (e.g., tetrahydrofuran or dichloromethane). The choice of the substituted benzoyl chloride determines the final structure of the antagonist.

  • Deprotection: The protecting groups on the carboxylic acid and hydroxyl functionalities are removed under appropriate conditions (e.g., hydrolysis for esters, hydrogenolysis for benzyl ethers, or fluoride-mediated cleavage for silyl ethers) to yield the final PGD₂ receptor antagonist.

  • Purification: The final product is purified using standard techniques such as column chromatography, recrystallization, or preparative HPLC. The structure and purity of the compound are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

Conclusion

This compound is a key metabolite in the biotransformation of Indomethacin. While generally considered pharmacologically inactive, its potential for cytotoxicity at high concentrations and its utility as a synthetic precursor in the development of novel therapeutics, such as PGD₂ receptor antagonists, make it a compound of interest for researchers in pharmacology, toxicology, and medicinal chemistry. The experimental protocols and data presented in this guide provide a foundation for further investigation into the properties and applications of this molecule.

References

In Vivo Formation and Metabolism of O-Desmethyl-N-deschlorobenzoyl Indomethacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo formation and metabolism of O-Desmethyl-N-deschlorobenzoyl Indomethacin, a significant metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), indomethacin. This document details the metabolic pathways leading to its formation, summarizes the current understanding of its pharmacokinetic profile, and presents detailed experimental protocols for its detection and quantification in biological matrices. The information is intended to support further research and development in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Indomethacin is a potent NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. Its clinical efficacy is well-established; however, a thorough understanding of its metabolic fate is crucial for a complete safety and efficacy profile. Indomethacin undergoes extensive metabolism in vivo, leading to the formation of several metabolites, including O-desmethylindomethacin (DMI), N-deschlorobenzoylindomethacin (DBI), and this compound.[1] These metabolites, along with their glucuronide conjugates, are found in plasma and are primarily excreted in urine and feces.[1] Generally considered pharmacologically inactive, the study of these metabolites is critical for understanding the complete disposition of indomethacin in the body.[1]

In Vivo Formation of this compound

The formation of this compound is a result of sequential metabolic reactions involving both O-demethylation and N-deacylation of the parent indomethacin molecule.

Metabolic Pathways

The biotransformation of indomethacin is a multi-step process primarily occurring in the liver. The key enzymatic reactions are:

  • O-Demethylation: The methoxy group on the indole ring of indomethacin is removed, a reaction catalyzed by cytochrome P450 enzymes, primarily CYP2C9 in humans. This leads to the formation of O-desmethylindomethacin (DMI).

  • N-Deacylation: The p-chlorobenzoyl group attached to the indole nitrogen is cleaved, resulting in N-deschlorobenzoylindomethacin (DBI).

  • Sequential Metabolism: this compound is formed through the sequential O-demethylation and N-deacylation of indomethacin. It is also formed by the N-deacylation of DMI or the O-demethylation of DBI.

  • Glucuronidation: The parent drug and its primary metabolites can undergo conjugation with glucuronic acid to form more water-soluble glucuronide conjugates, which are then readily excreted.[1]

Indomethacin_Metabolism Indomethacin Indomethacin DMI O-Desmethylindomethacin (DMI) Indomethacin->DMI O-Demethylation (CYP2C9) DBI N-Deschlorobenzoylindomethacin (DBI) Indomethacin->DBI N-Deacylation Glucuronides Glucuronide Conjugates Indomethacin->Glucuronides DMI->Glucuronides DMD_BI DMD_BI DMI->DMD_BI N-Deacylation DBI->Glucuronides DBI->DMD_BI O-Demethylation DMD DMD BI O-Desmethyl-N-deschlorobenzoyl Indomethacin DMD_BI->Glucuronides Glucuronidation

Figure 1: Metabolic pathway of Indomethacin.

Quantitative Data

While the presence of this compound in biological fluids has been established, specific and detailed pharmacokinetic parameters for this metabolite are not extensively reported in the literature. The majority of pharmacokinetic studies have focused on the parent drug, indomethacin.

Table 1: Pharmacokinetic Parameters of Indomethacin (Parent Drug)

ParameterValueSpeciesReference
Peak Plasma Concentration (Cmax) 2 to 3 µg/mLHuman[1]
Time to Peak Plasma Concentration (Tmax) 1 to 2 hoursHuman[1]
Biological Half-life (t½) 5 to 10 hoursHuman[1]
Plasma Clearance 1 to 2.5 mL/kg/minHuman[1]

Note: This table presents data for the parent drug, indomethacin, as specific pharmacokinetic data for this compound is limited.

It is known that the metabolites of indomethacin, including this compound, are present in significant amounts in the plasma.[1] Approximately 60% of an oral dose of indomethacin is excreted in the urine, primarily in the form of glucuronidated metabolites, while about 40% is excreted in the feces following biliary secretion.[1]

Experimental Protocols

The analysis of this compound in biological matrices typically involves chromatographic methods coupled with mass spectrometry for sensitive and specific detection.

General Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Extraction Extraction (Protein Precipitation or LLE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation Evaporation->HPLC MS MS/MS Detection HPLC->MS Quantification Quantification MS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Figure 2: General workflow for metabolite analysis.
Detailed Methodology: HPLC-MS/MS Analysis

The following protocol is a representative method for the analysis of indomethacin and its metabolites, which can be adapted and validated for the specific quantification of this compound.

4.2.1. Sample Preparation (Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

4.2.2. HPLC Conditions

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 2.1 x 50 mm, 3.5 µm) is commonly used.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), increasing linearly to elute the analytes, followed by a column wash and re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

4.2.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds like indomethacin and its metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Conclusion

This compound is a key metabolite in the biotransformation of indomethacin. While its formation via O-demethylation and N-deacylation is understood, there is a notable lack of detailed in vivo pharmacokinetic data for this specific metabolite. The analytical methods outlined in this guide provide a strong foundation for researchers to develop and validate assays for its quantification in biological samples. Further studies are warranted to fully characterize the pharmacokinetic profile of this compound and its potential contribution to the overall disposition of indomethacin. This will ultimately contribute to a more complete understanding of the safety and metabolism of this important therapeutic agent.

References

Pharmacological activity of Indomethacin and its primary metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Activity of Indomethacin and its Primary Metabolites

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the indole-acetic acid derivative class.[1][2] Since its approval in 1965, it has been widely utilized for its significant anti-inflammatory, analgesic, and antipyretic properties.[1][3] This guide provides a comprehensive technical overview of the pharmacological activity of indomethacin and its principal metabolites. It details the mechanisms of action, quantitative efficacy data, relevant experimental protocols, and key signaling pathways. The primary mechanism involves non-selective inhibition of cyclooxygenase (COX) enzymes, though other pathways contribute to its broad pharmacological profile.[4][5] In contrast, its primary metabolites resulting from hepatic O-demethylation and N-deacylation are considered pharmacologically inactive.[1][3][6]

Pharmacodynamics of Indomethacin

Indomethacin's therapeutic effects are mediated through several mechanisms, the most critical being the inhibition of prostaglandin synthesis.

Primary Mechanism: Cyclooxygenase (COX) Inhibition

Indomethacin is a potent, non-selective, and reversible inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][4] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][7] Indomethacin exhibits a slight selectivity for COX-1, which contributes to its efficacy but also to its profile of gastrointestinal adverse effects.[1]

The core mechanism involves indomethacin binding to the active site of the COX enzymes, preventing arachidonic acid from accessing it.[1] This inhibition reduces the synthesis of prostaglandins (like PGE2 and PGI2), thromboxanes, and prostacyclins, thereby mitigating inflammatory responses, alleviating pain, and reducing fever.[1][4][7]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Thromboxanes Prostaglandins, Thromboxanes COX1->PGs_Thromboxanes Housekeeping Functions (GI Mucosa, Platelets) PGs_Prostacyclins Prostaglandins, Prostacyclins COX2->PGs_Prostacyclins Inflammation, Pain, Fever Indo Indomethacin Indo->COX1 Inhibition Indo->COX2 Inhibition PLA2 Phospholipase A2 Indo->PLA2 Inhibition (Secondary) PLA2->AA

Figure 1. Indomethacin's primary mechanism of action via COX inhibition.

Other Pharmacodynamic Mechanisms

Beyond COX inhibition, indomethacin's activity is supplemented by several other mechanisms:

  • Phospholipase A2 (PLA2) Inhibition: Unlike many other NSAIDs, indomethacin can also inhibit PLA2, the enzyme that releases arachidonic acid from the cell membrane, thus acting further upstream in the inflammatory cascade.[1]

  • Mitochondrial Effects: Indomethacin can impair mitochondrial dynamics by activating the PKCζ–p38–DRP1 pathway. This triggers mitochondrial hyper-fission and can lead to apoptosis in certain cell types, including gastric and cancer cells.[8]

  • Cannabinoid Receptor Modulation: Recent studies have identified indomethacin as a positive allosteric modulator of the CB1 cannabinoid receptor, enhancing the signaling of endogenous cannabinoids like anandamide.[4][9] This may contribute to its analgesic properties.[9]

  • Leukocyte Motility: It has been shown to inhibit the motility of polymorphonuclear leukocytes, which is a key process in the inflammatory response.[4]

G Indo Indomethacin PKCz PKCζ Indo->PKCz Activates p38 p38 MAPK PKCz->p38 Activates DRP1 DRP1 p38->DRP1 Activates Mito Mitochondrial Hyper-fission DRP1->Mito Apop Apoptosis Mito->Apop

Figure 2. Indomethacin-induced mitochondrial fission signaling pathway.

Quantitative Pharmacological Activity of Indomethacin

The potency of indomethacin has been quantified across various in vitro and in vivo models.

Table 1: Quantitative Activity Profile of Indomethacin
Activity TypeAssay/ModelSpecies/SystemEndpoint MeasurementResultReference(s)
COX-1 Inhibition Arachidonic Acid-Induced PGE2 ProductionCHO Cells (Human COX-1)IC₅₀18 nM[10]
COX-1 Inhibition Enzyme Inhibition AssayPurified Ovine COX-1IC₅₀230 nM[11]
COX-1 Inhibition Enzyme Inhibition Assay-IC₅₀0.1 µg/mL[12]
COX-2 Inhibition Arachidonic Acid-Induced PGE2 ProductionCHO Cells (Human COX-2)IC₅₀26 nM[10]
COX-2 Inhibition Enzyme Inhibition AssayPurified Ovine COX-2IC₅₀630 nM[11]
COX-2 Inhibition Enzyme Inhibition Assay-IC₅₀5 µg/mL[12]
Anti-inflammatory Carrageenan-Induced Paw EdemaRat% Inhibition (10 mg/kg)87.3%[13]
Anti-inflammatory Dextran-Induced Paw EdemaRat% Inhibition (10 mg/kg)91.5%[13]
Anti-inflammatory Freund's Adjuvant-Induced ArthritisRat% Inhibition (1 mg/kg)29%[13]
Peripheral Analgesic Acetic Acid-Induced WrithingMouse% Inhibition (10 mg/kg)51.23%[14]

Metabolism and Primary Metabolites

Indomethacin is extensively metabolized in the liver prior to excretion.[1] It undergoes O-demethylation, N-deacylation, and subsequent glucuronidation.[1][15] Approximately 60% of a dose is excreted in the urine (as the parent drug and its metabolites), with the remainder eliminated in the feces.[7][16]

The three primary metabolites are:

  • O-desmethylindomethacin (DMI)

  • N-deschlorobenzoylindomethacin (DBI)

  • O-desmethyl-N-deschlorobenzoylindomethacin

G Indo Indomethacin DMI O-desmethylindomethacin (DMI) Indo->DMI O-demethylation DBI N-deschlorobenzoylindomethacin (DBI) Indo->DBI N-deacylation Glucuronides Glucuronide Conjugates Indo->Glucuronides Glucuronidation Combined O-desmethyl-N-deschlorobenzoyl- indomethacin DMI->Combined N-deacylation DMI->Glucuronides Glucuronidation DBI->Combined O-demethylation DBI->Glucuronides Glucuronidation Combined->Glucuronides Glucuronidation Excretion Renal & Biliary Excretion Glucuronides->Excretion

Figure 3. Metabolic pathways of Indomethacin.

Pharmacological Activity of Primary Metabolites

Extensive studies have concluded that the primary metabolites of indomethacin are essentially devoid of pharmacological activity.

Table 2: Comparative Pharmacological Activity of Indomethacin and its Metabolites
CompoundTarget/ActivityResultReference(s)
Indomethacin (Parent Drug) Anti-inflammatory / COX InhibitionPotent activity[3][6]
O-desmethylindomethacin (DMI) Anti-inflammatoryDevoid of anti-inflammatory activity[6]
N-deschlorobenzoylindomethacin (DBI) Anti-inflammatoryDevoid of anti-inflammatory activity[6]
O-desmethyl-N-deschlorobenzoylindomethacin Anti-inflammatoryDevoid of anti-inflammatory activity[6]
All Metabolites General Pharmacological ActivityConsidered primarily inactive[1][3]
O-desmethyl-N-deschlorobenzoylindomethacin HL-60 Leukemia Cell Viability (with glucose oxidase)Decreased viability at 600 µM. This specific cytotoxic effect under oxidative stress is noted but does not represent general pharmacological activity.[2][17][2][17]

Key Experimental Protocols

Standardized in vitro and in vivo models are used to quantify the pharmacological effects of indomethacin.

In Vitro COX Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the production of prostaglandins (e.g., PGE2) from arachidonic acid by isolated COX-1 and COX-2 enzymes.

  • Methodology:

    • Enzyme Source: Human recombinant COX-1 and COX-2 enzymes or microsomes from cells expressing these enzymes are used.[10]

    • Incubation: The enzyme is pre-incubated with various concentrations of indomethacin or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.

    • Reaction Initiation: The reaction is initiated by adding a substrate, typically [1-¹⁴C]arachidonic acid.[18]

    • Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is stopped by adding a solution like cold ethyl acetate and citric acid.

    • Quantification: The products (prostaglandins) are separated from the substrate using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The amount of product formed is quantified, often by scintillation counting for radiolabeled substrates.

    • Data Analysis: The concentration of indomethacin that causes 50% inhibition of enzyme activity (IC₅₀) is calculated by plotting percent inhibition against the log of the inhibitor concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
  • Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan in the rat hind paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a drug to reduce this swelling indicates its anti-inflammatory potential.

  • Methodology:

    • Animals: Typically, male Wistar or Sprague-Dawley rats are used.[13]

    • Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

    • Grouping: Animals are divided into groups: a control group (vehicle), a standard group (e.g., indomethacin 10 mg/kg), and test groups.[13]

    • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • Drug Administration: The vehicle, indomethacin, or test compound is administered, typically orally (p.o.) or intraperitoneally (i.p.), one hour before the carrageenan injection.

    • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

    • Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[13]

    • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

G start Start acclimate Acclimatize Rats (e.g., 1 week) start->acclimate group Divide into Groups (Control, Indomethacin) acclimate->group measure0 Measure Baseline Paw Volume (V₀) group->measure0 admin Administer Drug/Vehicle (Time = -1 hr) measure0->admin inject Inject Carrageenan (Time = 0 hr) admin->inject measure_t Measure Paw Volume (Vₜ) at 1, 2, 3, 4 hrs inject->measure_t calc Calculate Edema: ΔV = Vₜ - V₀ measure_t->calc analyze Calculate % Inhibition vs. Control calc->analyze end End analyze->end

Figure 4. Experimental workflow for the Carrageenan-induced paw edema model.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
  • Principle: Intraperitoneal injection of an irritant like acetic acid causes a stereotypical stretching and writhing behavior in mice, which is considered a model of visceral pain. Analgesic compounds reduce the number of these writhes.

  • Methodology:

    • Animals: Swiss albino mice are commonly used.

    • Grouping and Administration: Animals are divided into groups and administered the vehicle, a standard analgesic (indomethacin 10 mg/kg), or test compounds, typically 30-60 minutes before the acetic acid injection.[14]

    • Induction of Writhing: A solution of 0.6% acetic acid is injected intraperitoneally.

    • Observation: Immediately after the injection, each mouse is placed in an individual observation chamber, and the number of writhes (constriction of the abdomen followed by stretching of the hind limbs) is counted over a set period (e.g., 20 minutes).

    • Data Analysis: The mean number of writhes for each treated group is compared to the control group, and the percentage inhibition (analgesic activity) is calculated.

Conclusion

Indomethacin is a highly potent NSAID that exerts its pharmacological effects through a combination of potent, non-selective COX inhibition and several secondary mechanisms, including modulation of phospholipase A2 and cannabinoid receptor signaling. This multifaceted activity underpins its strong anti-inflammatory and analgesic efficacy. In contrast, its primary hepatic metabolites, DMI and DBI, are pharmacologically inert, meaning the therapeutic activity of indomethacin resides solely with the parent compound. The experimental models detailed herein remain the standard for evaluating and quantifying the hallmark activities of indomethacin and other novel anti-inflammatory agents.

References

O-Desmethyl-N-deschlorobenzoyl Indomethacin (CAS 50995-53-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of O-Desmethyl-N-deschlorobenzoyl Indomethacin, a primary metabolite of the potent nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. This document compiles essential specifications, biological context, and relevant experimental methodologies to support research and development activities.

Core Compound Specifications

This compound, identified by CAS number 50995-53-4, is a key metabolite in the biotransformation of Indomethacin. The following tables summarize its chemical and physical properties based on available data.

Table 1: Chemical Identifiers and Synonyms

ParameterValue
CAS Number 50995-53-4
IUPAC Name 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid[1][2]
Synonyms 5-Hydroxy-2-methyl-1H-indole-3-acetic acid, Indomethacin Impurity 6, DMBI[1][3][4]
Parent Drug Indomethacin[1]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃[3][4][5][6]
Molecular Weight 205.21 g/mol [3][4][6]
Appearance Solid[5]
Purity ≥95%[5]
Solubility Soluble in Ethanol[5]
UV max (λmax) 231, 230, 279 nm[5]

Biological Context and Activity

This compound is a product of the hepatic metabolism of Indomethacin, specifically through O-desmethylation and N-deacylation (N-deschlorobenzoylation) reactions.[7][8][9] While its parent compound, Indomethacin, is a potent non-selective inhibitor of cyclooxygenase (COX) enzymes, this metabolite is generally considered to be pharmacologically inactive.[7][8]

Despite its limited pharmacological activity, studies have noted some biological effects. For instance, at a concentration of 600 µM, it has been observed to decrease the viability of HL-60 leukemia cells when co-cultured with glucose oxidase.[4][5][10] Furthermore, its chemical structure has been utilized as a scaffold in the synthesis of antagonists for the prostaglandin D2 (PGD2) receptor.[4][5][10]

Signaling Pathways

The primary signaling pathway of relevance is that of the parent compound, Indomethacin, which targets the cyclooxygenase (COX) pathway. Indomethacin's therapeutic effects—analgesic, antipyretic, and anti-inflammatory—stem from its inhibition of both COX-1 and COX-2.[11][12][13] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11][12]

The formation of this compound is a result of the metabolic pathway of Indomethacin, as depicted below.

Indomethacin_Metabolism Indomethacin Indomethacin Metabolite1 O-Desmethyl Indomethacin Indomethacin->Metabolite1 O-Desmethylation Metabolite2 N-Deschlorobenzoyl Indomethacin Indomethacin->Metabolite2 N-Deacylation Target_Metabolite O-Desmethyl-N-deschlorobenzoyl Indomethacin Metabolite1->Target_Metabolite N-Deacylation Metabolite2->Target_Metabolite O-Desmethylation

Indomethacin Metabolic Pathway

The mechanism of action of the parent compound, Indomethacin, on the COX pathway is illustrated in the following diagram.

COX_Pathway_Inhibition cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1_COX2 Inhibition

Indomethacin's Inhibition of the COX Pathway

Experimental Protocols

General Synthetic Workflow for 5-hydroxy-2-methyl-1H-indole-3-acetic acid

The synthesis of the core indole structure can be achieved through various established methods, such as the Fischer indole synthesis or the Nenitzescu reaction. A plausible synthetic route is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., substituted phenylhydrazine and a keto-acid or ester) Reaction Indole Ring Formation (e.g., Fischer Indole Synthesis) Start->Reaction Intermediate Indole-3-carboxylate Ester Reaction->Intermediate Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Purification Purification (Crystallization, Chromatography) Hydrolysis->Purification Final_Product 5-hydroxy-2-methyl-1H-indole-3-acetic acid Purification->Final_Product

General Synthesis Workflow

Methodology:

  • Indole Ring Formation: A common starting point is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (in this case, 4-methoxyphenylhydrazine, which would later be demethylated to the hydroxyl group) with an appropriate ketone or aldehyde (such as levulinic acid). The reaction is typically acid-catalyzed.

  • Esterification: The resulting indole-3-acetic acid can be esterified to protect the carboxylic acid group during subsequent reactions or for purification purposes.

  • Demethylation: The methoxy group at the 5-position of the indole ring would need to be demethylated to yield the final hydroxyl group. This can be achieved using reagents such as boron tribromide (BBr₃).

  • Hydrolysis: If the carboxylic acid was esterified, the ester group is hydrolyzed back to the carboxylic acid, typically under basic conditions followed by acidification.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

In Vitro Metabolism Protocol for Generation from Indomethacin

This protocol describes a general method for generating this compound from its parent drug using an in vitro liver model.

Objective: To produce and isolate the metabolite this compound from Indomethacin using isolated hepatocytes.

Materials:

  • Cryopreserved or freshly isolated hepatocytes (e.g., from rat, rabbit, or human)

  • Hepatocyte culture medium (e.g., Williams' E medium)

  • Indomethacin

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges or Liquid-Liquid Extraction (LLE) solvents

  • Analytical instrumentation (HPLC, LC-MS/MS)

Procedure:

  • Hepatocyte Culture: Thaw and culture the hepatocytes according to the supplier's instructions. Allow the cells to form a confluent monolayer.

  • Incubation with Indomethacin: Prepare a stock solution of Indomethacin in a suitable solvent (e.g., DMSO). Dilute the stock solution in the culture medium to the desired final concentration. Replace the culture medium of the hepatocytes with the Indomethacin-containing medium.

  • Metabolism: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO₂ to allow for the metabolism of Indomethacin.

  • Sample Collection: Collect the cell culture supernatant.

  • Extraction of Metabolites:

    • LLE: Acidify the supernatant and extract with an organic solvent like ethyl acetate. Evaporate the organic layer to dryness and reconstitute in a suitable solvent for analysis.

    • SPE: Condition an appropriate SPE cartridge, load the supernatant, wash, and elute the metabolites. Evaporate the eluate and reconstitute.

  • Analysis and Isolation: Analyze the extracted sample using HPLC or LC-MS/MS to identify and quantify the formation of this compound. The metabolite can then be isolated using preparative HPLC.

Conclusion

This compound is a crucial molecule in the study of Indomethacin's pharmacokinetics and metabolism. While largely inactive itself, understanding its formation and properties is vital for a complete toxicological and metabolic profile of the parent drug. This guide provides a foundational set of data and methodologies to aid researchers in their investigations of this compound.

References

The Biological Landscape of Indomethacin Metabolites: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Biological Roles of Desmethyl and Desbenzoyl Metabolites of Indomethacin.

Introduction

Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of inflammatory and pain conditions for decades. Its therapeutic effects are primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking prostaglandin synthesis.[1][2] However, the in vivo journey of indomethacin is not complete upon administration; it undergoes extensive hepatic metabolism, giving rise to several metabolites. The most prominent among these are O-desmethyl-indomethacin (DMI) and N-deschlorobenzoyl-indomethacin (DBI).[1][3] While traditionally considered pharmacologically inactive, emerging evidence suggests that these metabolites, particularly the desmethyl derivative, may possess unique biological activities independent of significant COX inhibition. This technical guide provides a comprehensive overview of the current understanding of the biological roles of desmethyl and desbenzoyl metabolites of indomethacin, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Metabolism of Indomethacin

Indomethacin is metabolized in the liver through O-demethylation and N-deacylation, followed by glucuronidation.[2][4] The primary metabolites are O-desmethyl-indomethacin, N-deschlorobenzoyl-indomethacin, and O-desmethyl-N-deschlorobenzoyl-indomethacin, which are then excreted in the urine and feces.[1][3]

Indomethacin Indomethacin DMI O-desmethyl-indomethacin (DMI) Indomethacin->DMI O-demethylation DBI N-deschlorobenzoyl-indomethacin (DBI) Indomethacin->DBI N-deacylation DMDBI O-desmethyl-N-deschlorobenzoyl- indomethacin DMI->DMDBI Glucuronides Glucuronide Conjugates DMI->Glucuronides DBI->DMDBI DBI->Glucuronides DMDBI->Glucuronides Excretion Urine and Feces Glucuronides->Excretion

Figure 1: Metabolic pathway of Indomethacin.

Quantitative Analysis of Biological Activity

A critical aspect of understanding the biological role of indomethacin's metabolites is the quantitative assessment of their activity, particularly in comparison to the parent drug.

Cyclooxygenase (COX) Inhibition

Indomethacin is a potent inhibitor of both COX-1 and COX-2. In contrast, its major metabolites, DMI and DBI, are reported to be largely devoid of significant anti-inflammatory activity, which is primarily mediated by COX inhibition.[3] While specific IC50 values for the metabolites are not consistently reported in the literature, studies on synthetic desmethyl analogs confirm a drastic reduction in COX inhibitory potency.[5]

CompoundCOX-1 IC50COX-2 IC50Species/Assay System
Indomethacin 230 nM[6]630 nM[6]Purified enzymes
27 nM[5]180 nM (human)[5]Purified enzymes
0.1 µg/mL[2]5 µg/mL[2]Not specified
0.42 µM[7]2.75 µM (human)[7]LC-MS-MS based assay
O-desmethyl-indomethacin (DMI) Not reported; considered weak/inactive[3][5]Not reported; considered weak/inactive[3][5]-
N-deschlorobenzoyl-indomethacin (DBI) Not reported; considered inactive[3]Not reported; considered inactive[3]-

Table 1: Comparative COX inhibitory activity of Indomethacin and its metabolites.

Pharmacokinetic Parameters

The pharmacokinetic profile of indomethacin has been well-characterized. However, detailed pharmacokinetic data for its metabolites are less readily available. The presence of these metabolites in significant amounts in the plasma underscores the importance of understanding their systemic exposure.[3]

ParameterIndomethacinO-desmethyl-indomethacin (DMI)N-deschlorobenzoyl-indomethacin (DBI)
Cmax ~2-3 µg/mL (oral)[3]Not reportedNot reported
Tmax ~1-2 hours (oral)[3]Not reportedNot reported
Half-life (t½) ~5-10 hours[3]Not reportedNot reported
Plasma Clearance 1-2.5 mL/kg/min[3]Not reportedNot reported

Table 2: Pharmacokinetic parameters of Indomethacin and its metabolites.

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the literature to assess the biological activity of indomethacin and its metabolites.

Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the anti-inflammatory potential of NSAIDs and their metabolites.

cluster_0 Enzyme Preparation cluster_1 Incubation cluster_2 Quantification cluster_3 Data Analysis Enzyme Purified COX-1/COX-2 or Cell Lysate Incubate Incubate Enzyme with Indomethacin/Metabolite Enzyme->Incubate Add_AA Add Arachidonic Acid (Substrate) Incubate->Add_AA Quantify Measure Prostaglandin E2 (PGE2) production via LC-MS/MS or EIA Add_AA->Quantify Calculate Calculate IC50 value Quantify->Calculate

Figure 2: Workflow for COX Inhibition Assay.

Methodology:

  • Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes, or lysates from cells overexpressing these enzymes, are used.

  • Inhibition: The enzyme is pre-incubated with various concentrations of the test compound (indomethacin or its metabolites).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Enzyme Immunoassay (EIA).[7]

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation Assay

This assay is used to determine if a compound can activate the nuclear receptor PPARγ, which is involved in adipogenesis and inflammation.

cluster_0 Cell Transfection cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis Transfect Transfect cells with PPRE-Luciferase Reporter and PPARγ Expression Vector Treat Treat transfected cells with Indomethacin/Metabolite Transfect->Treat Measure Measure Luciferase Activity (Luminescence) Treat->Measure Analyze Normalize to control and determine fold activation Measure->Analyze

Figure 3: Workflow for PPARγ Reporter Gene Assay.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with two plasmids: one containing a PPARγ expression vector and another with a reporter gene (e.g., luciferase) under the control of a PPARγ response element (PPRE).[8][9]

  • Compound Treatment: The transfected cells are then treated with various concentrations of the test compound.

  • Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the activation of PPARγ.

  • Data Analysis: The results are typically expressed as fold activation over the vehicle control.

Cell Viability and Apoptosis Assay (WST-1)

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells, which can be an indicator of apoptosis or cytotoxicity.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Measurement Seed Seed cells in a 96-well plate Treat Treat cells with Indomethacin/Metabolite Seed->Treat Add_WST1 Add WST-1 Reagent Treat->Add_WST1 Incubate Incubate for color development Add_WST1->Incubate Measure Measure Absorbance at ~450 nm Incubate->Measure

Figure 4: Workflow for WST-1 Cell Viability Assay.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density.

  • Compound Treatment: Cells are treated with the test compounds for a specified period.

  • WST-1 Reagent Addition: The WST-1 reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt WST-1 to a soluble formazan dye.[10]

  • Incubation and Measurement: After a short incubation period, the absorbance of the colored formazan product is measured using a microplate reader at approximately 450 nm. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Biological Roles

While the primary mechanism of action of indomethacin is through COX inhibition, its metabolites, particularly DMI, appear to exert their biological effects through alternative signaling pathways.

PPARγ Activation

Both indomethacin and its desmethyl derivative have been shown to activate PPARγ.[11][12] This activation is significant as it is independent of COX inhibition. PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis, inflammation, and insulin sensitivity. Activation of PPARγ by DMI could, therefore, contribute to anti-inflammatory effects through a mechanism distinct from prostaglandin inhibition.

DMI Desmethyl-Indomethacin (DMI) PPARg PPARγ DMI->PPARg Binds and Activates PPRE PPRE (PPARγ Response Element) PPARg->PPRE Binds to Gene_Expression Target Gene Expression (e.g., anti-inflammatory genes) PPRE->Gene_Expression Regulates Transcription

Figure 5: PPARγ activation by Desmethyl-Indomethacin.

Induction of Apoptosis

Studies have demonstrated that a synthetic 2'-desmethyl derivative of indomethacin can induce apoptosis in colon cancer cells with a potency similar to the parent compound.[13] This pro-apoptotic effect appears to be independent of COX inhibition, suggesting a potential therapeutic application for this metabolite in oncology. The mechanisms underlying this apoptosis induction may involve the downregulation of anti-apoptotic proteins like Bcl-2 or activation of the death receptor-mediated pathway.[12][14][15]

Other Potential Roles

Indomethacin has been shown to affect other cellular processes, including:

  • Inhibition of cancer cell migration: This has been linked to the attenuation of cellular calcium mobilization.[16]

  • Enhancement of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) activity: This enzyme is involved in the catabolism of prostaglandins, suggesting an alternative route by which indomethacin can reduce prostaglandin levels.[17]

It is plausible that the desmethyl and desbenzoyl metabolites could also modulate these pathways, although direct evidence is currently limited.

Conclusion and Future Directions

The biological role of indomethacin's metabolites, particularly O-desmethyl-indomethacin, extends beyond the traditional view of them as inactive byproducts. While their contribution to the anti-inflammatory effects via COX inhibition is minimal, their ability to activate PPARγ and induce apoptosis in a COX-independent manner opens up new avenues for research and drug development.

Future research should focus on:

  • Quantitative analysis: Determining the specific IC50 values of DMI and DBI for COX-1 and COX-2 to definitively quantify their inhibitory potential.

  • Detailed pharmacokinetics: Characterizing the full pharmacokinetic profiles of the metabolites to understand their in vivo exposure and potential for systemic effects.

  • Mechanism of action: Elucidating the precise molecular mechanisms by which these metabolites activate PPARγ and induce apoptosis.

  • Therapeutic potential: Investigating the potential of these metabolites, or their synthetic analogs, as therapeutic agents for inflammatory diseases or cancer, potentially with an improved safety profile compared to indomethacin due to their reduced COX inhibition.

A deeper understanding of the biological activities of these metabolites will not only provide a more complete picture of indomethacin's pharmacology but may also lead to the development of novel therapeutics with unique mechanisms of action.

References

In-Depth Technical Guide: Physicochemical Characteristics of 5-hydroxy-2-methyl-1H-indole-3-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 5-hydroxy-2-methyl-1H-indole-3-acetic acid is limited. This guide provides a comprehensive overview based on the known properties of structurally similar compounds, established synthetic methodologies, and analytical techniques. The quantitative data presented are largely predictive and should be confirmed through empirical investigation.

Introduction

5-hydroxy-2-methyl-1H-indole-3-acetic acid is a derivative of indole-3-acetic acid (IAA), a well-known phytohormone. The presence of a hydroxyl group at the 5-position and a methyl group at the 2-position of the indole ring suggests potential for unique biological activities and physicochemical properties compared to its parent compound. Its structural similarity to 5-hydroxyindole-3-acetic acid (5-HIAA), the primary metabolite of serotonin, indicates a possible role in neurochemical pathways. This guide outlines the predicted physicochemical characteristics, a plausible synthetic route, methods for analytical characterization, and the potential biological context of this compound.

Physicochemical Characteristics

Due to the scarcity of direct experimental data, the following table summarizes the predicted and known physicochemical properties of 5-hydroxy-2-methyl-1H-indole-3-acetic acid and its close structural analogs.

Property5-hydroxy-2-methyl-1H-indole-3-acetic acid (Predicted/Estimated)5-hydroxy-1H-indole-3-acetic acid (5-HIAA)[1]2-methyl-1H-indole-3-acetic acid
Molecular Formula C11H11NO3C10H9NO3C11H11NO2
Molecular Weight 205.21 g/mol 191.18 g/mol [1]189.21 g/mol
Melting Point Estimated: 160-170 °C161-163 °C[1]198-200 °C
pKa Estimated: ~4.5~4.2~4.7
LogP Estimated: 1.5-2.01.1[1]2.1
Solubility Predicted to be soluble in polar organic solvents like ethanol, methanol, DMSO, and sparingly soluble in water.Soluble in ethanol (50 mg/ml). Sparingly soluble in water.Soluble in ethanol and ether.
Appearance Predicted: Off-white to light brown crystalline solid.Light red crystalline solid.[1]White to off-white crystalline powder.

Experimental Protocols

Synthesis of 5-hydroxy-2-methyl-1H-indole-3-acetic acid

A plausible and effective method for the synthesis of 5-hydroxy-2-methyl-1H-indole-3-acetic acid is the Arndt-Eistert homologation of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid. This multi-step process extends the carboxylic acid by one methylene group.

Step 1: Synthesis of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid

This precursor can be synthesized via the Nenitzescu indole synthesis .

  • Reactants: p-Benzoquinone and ethyl 3-aminocrotonate.

  • Procedure:

    • Dissolve p-benzoquinone in a suitable solvent such as acetone or ethanol.

    • Add ethyl 3-aminocrotonate to the solution.

    • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • The resulting ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is isolated by filtration and can be purified by recrystallization.[2]

    • The ester is then hydrolyzed to the carboxylic acid by refluxing with a base such as sodium hydroxide or potassium hydroxide in an aqueous alcohol solution.

    • Acidification of the reaction mixture yields 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid.

Step 2: Arndt-Eistert Homologation

  • Reactants: 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid, oxalyl chloride or thionyl chloride, diazomethane, and a silver catalyst (e.g., silver oxide or silver benzoate).

  • Procedure:

    • Acid Chloride Formation: Convert the 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid to its acid chloride by reacting it with an excess of oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out at room temperature. The excess reagent and solvent are removed under reduced pressure.[3][4]

    • Diazoketone Formation: The crude acid chloride is dissolved in an anhydrous, inert solvent (e.g., diethyl ether or THF) and cooled to 0 °C. An ethereal solution of diazomethane is added slowly with stirring until the yellow color of diazomethane persists. The reaction mixture is stirred at 0 °C for a few hours and then allowed to warm to room temperature.[3][5] Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Wolff Rearrangement: The resulting diazoketone is then subjected to a Wolff rearrangement. This is typically achieved by treating the diazoketone with a silver catalyst, such as silver oxide or silver benzoate, in the presence of water to yield the carboxylic acid.[6][7] Alternatively, photolytic or thermal conditions can be used. The reaction mixture is heated or irradiated, leading to the formation of a ketene intermediate, which is then trapped by water to form the desired 5-hydroxy-2-methyl-1H-indole-3-acetic acid.[3][5]

    • Purification: The final product can be purified by recrystallization or column chromatography.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the purification and quantification of 5-hydroxy-2-methyl-1H-indole-3-acetic acid.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a small percentage of acid (e.g., 0.1% acetic acid or formic acid) and an organic solvent like methanol or acetonitrile is recommended.[8][9][10]

  • Detection: UV detection at approximately 280 nm is suitable for the indole chromophore.[11] For higher sensitivity and selectivity, a fluorescence detector can be used with an excitation wavelength of around 280-290 nm and an emission wavelength of 350-360 nm.[11]

  • Internal Standard: For accurate quantification, a structurally similar compound not present in the sample, such as indole-3-propionic acid, can be used as an internal standard.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the identification and quantification of the target compound.[12][13][14]

  • Ionization: Electrospray ionization (ESI) in positive mode is generally effective for indole derivatives.

  • Mass Analysis: A triple quadrupole mass spectrometer can be used in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[12][14][15]

  • Predicted Transitions:

    • Parent Ion (Q1): [M+H]+ = m/z 206.

    • Product Ions (Q3): The major fragmentation would likely involve the loss of the carboxylic acid group and parts of the acetic acid side chain. Predicted product ions would be around m/z 160 (loss of H2O and CO) and m/z 146 (further fragmentation of the indole ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the synthesized compound.

  • 1H NMR (in DMSO-d6):

    • Indole NH: A broad singlet around 10.5-11.5 ppm.

    • Aromatic Protons: Signals in the range of 6.5-7.5 ppm. The protons on the benzene ring will show a characteristic splitting pattern.

    • Methylene Protons (-CH2-): A singlet around 3.5-3.8 ppm.

    • Methyl Protons (-CH3): A singlet around 2.2-2.5 ppm.

    • Carboxylic Acid OH: A broad singlet, which can be exchangeable with D2O.

    • Hydroxyl OH: A singlet, which can also be exchangeable with D2O.

  • 13C NMR (in DMSO-d6):

    • Carbonyl Carbon (-C=O): A signal around 170-175 ppm.

    • Indole Ring Carbons: Signals in the aromatic region of 100-140 ppm.

    • Methylene Carbon (-CH2-): A signal around 30-35 ppm.

    • Methyl Carbon (-CH3): A signal around 10-15 ppm.

Mandatory Visualizations

Synthesis_Workflow cluster_0 Step 1: Nenitzescu Indole Synthesis cluster_1 Step 2: Arndt-Eistert Homologation p-Benzoquinone p-Benzoquinone Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate p-Benzoquinone->Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate->Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate->5-hydroxy-2-methyl-1H-indole-3-carboxylic acid Hydrolysis Acid Chloride Acid Chloride 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid->Acid Chloride Oxalyl Chloride Diazoketone Diazoketone Acid Chloride->Diazoketone Diazomethane Final Product 5-hydroxy-2-methyl-1H- indole-3-acetic acid Diazoketone->Final Product Wolff Rearrangement (Ag2O, H2O)

Caption: Proposed synthetic workflow for 5-hydroxy-2-methyl-1H-indole-3-acetic acid.

Serotonin_Metabolism Tryptophan Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan Tryptophan hydroxylase Serotonin Serotonin (5-Hydroxytryptamine) 5-Hydroxytryptophan->Serotonin Aromatic L-amino acid decarboxylase 5-Hydroxyindoleacetaldehyde 5-Hydroxyindoleacetaldehyde Serotonin->5-Hydroxyindoleacetaldehyde Monoamine oxidase (MAO) Target_Compound 5-hydroxy-2-methyl-1H- indole-3-acetic acid (Potential Metabolite) Serotonin->Target_Compound Hypothetical Metabolic Pathway 5-HIAA 5-hydroxy-1H-indole-3-acetic acid (5-HIAA) 5-Hydroxyindoleacetaldehyde->5-HIAA Aldehyde dehydrogenase

Caption: Serotonin metabolism and the potential role of the target compound.

Potential Biological Significance and Signaling Pathways

The structural similarity of 5-hydroxy-2-methyl-1H-indole-3-acetic acid to 5-HIAA, the main metabolite of serotonin, strongly suggests its potential interaction with the serotonin pathway.[16][17][18] Serotonin is a crucial neurotransmitter involved in a wide range of physiological processes, including mood regulation, sleep, appetite, and gastrointestinal motility.[16][19]

The metabolism of serotonin primarily occurs through oxidative deamination by monoamine oxidase (MAO) to form 5-hydroxyindoleacetaldehyde, which is then oxidized by aldehyde dehydrogenase (ALDH) to 5-HIAA.[16] It is plausible that 5-hydroxy-2-methyl-1H-indole-3-acetic acid could be a metabolite of a methylated analog of serotonin or could interact with the enzymes and receptors of the serotonin pathway.

Indole derivatives are known to interact with various receptors, including serotonin receptors (e.g., 5-HT1A and 5-HT2A), which are G protein-coupled receptors (GPCRs) and are significant targets for therapeutic drugs for a variety of CNS disorders.[19] Furthermore, some gut microbiota can produce indole derivatives from tryptophan, which can then influence host physiology.[20]

Future research on 5-hydroxy-2-methyl-1H-indole-3-acetic acid should focus on its potential as a modulator of the serotonin system, its metabolic fate, and its interaction with serotonin receptors and transporters. Its effects on cellular signaling pathways downstream of these receptors, such as adenylyl cyclase and phospholipase C pathways, would be of significant interest to drug development professionals.

References

Methodological & Application

Application Notes and Protocols for the Use of O-Desmethyl-N-deschlorobenzoyl Indomethacin as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl-N-deschlorobenzoyl Indomethacin is a significant metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[1] As a critical component in pharmacokinetic and metabolism studies, this metabolite serves as an essential analytical reference standard. High-purity this compound is crucial for the accurate identification and quantification of Indomethacin's metabolic fate in various biological matrices.[2] Furthermore, its use as a reference standard is integral to quality control during the manufacturing of Indomethacin, ensuring the identification and control of potential impurities and degradation products.[3]

These application notes provide detailed protocols for the effective use of this compound as an analytical reference standard in High-Performance Liquid Chromatography (HPLC), a common technique in pharmaceutical analysis.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its accurate application.

PropertyValueSource
Chemical Name 5-hydroxy-2-methyl-1H-indole-3-acetic acid[3]
Synonyms DMBI, 5-Hydroxy-2-methyl-1H-indole-3-acetic Acid[3]
CAS Number 50995-53-4[3]
Molecular Formula C₁₁H₁₁NO₃[3]
Molecular Weight 205.21 g/mol [3]
Appearance Solid-
Solubility Soluble in Ethanol-
Storage Store at -20°C for long-term stability.-

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Indomethacin Metabolism and the Role of this compound

Indomethacin undergoes extensive metabolism in the body, primarily through O-demethylation and N-deacylation, leading to the formation of several metabolites, including this compound.[1][2] The accurate measurement of these metabolites is vital for understanding the drug's pharmacokinetic profile.

Below is a simplified diagram illustrating the metabolic pathway of Indomethacin.

Indomethacin_Metabolism Indomethacin Indomethacin O_Desmethyl O-Desmethyl Indomethacin Indomethacin->O_Desmethyl O-Demethylation N_Deschloro N-Deschlorobenzoyl Indomethacin Indomethacin->N_Deschloro N-Deacylation Conjugates Glucuronide Conjugates Indomethacin->Conjugates Glucuronidation Metabolite O-Desmethyl-N-deschlorobenzoyl Indomethacin O_Desmethyl->Metabolite N-Deacylation O_Desmethyl->Conjugates Glucuronidation N_Deschloro->Metabolite O-Demethylation N_Deschloro->Conjugates Glucuronidation Metabolite->Conjugates Glucuronidation

Fig. 1: Simplified metabolic pathway of Indomethacin.

Experimental Workflow for Using Analytical Reference Standards

The proper use of an analytical reference standard is a systematic process that ensures the accuracy and reliability of analytical data. The following diagram outlines a typical workflow.

Reference_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Receive Receive and Log Reference Standard Store Verify Storage Conditions (-20°C) Receive->Store Prepare Prepare Stock and Working Standard Solutions Store->Prepare Calibrate Instrument Calibration (e.g., HPLC System) Prepare->Calibrate Analyze Analyze Samples and Quality Controls Calibrate->Analyze Quantify Quantify Analyte in Samples using Calibration Curve Analyze->Quantify Report Report Results and Document Standard Usage Quantify->Report

Fig. 2: General workflow for using an analytical reference standard.

Detailed Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is paramount for generating reliable calibration curves.

Objective: To prepare stock and working standard solutions of this compound.

Materials:

  • This compound reference standard

  • Ethanol (HPLC grade or equivalent)

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

  • Calibrated pipettes

Protocol:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Add a small volume of ethanol to dissolve the standard completely.

    • Bring the solution to volume with ethanol and mix thoroughly.

    • This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to be used in the HPLC analysis.

    • Typical concentration ranges for a calibration curve might be 0.1 µg/mL to 10 µg/mL.

    • For example, to prepare a 10 µg/mL working standard, dilute 100 µL of the 1000 µg/mL stock solution to 10 mL with the mobile phase.

HPLC Method for Quantification

This protocol provides a general HPLC method for the analysis of this compound. Method validation and optimization are recommended for specific applications.

Objective: To quantify this compound in a sample matrix.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A system with a UV detector
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.2% phosphoric acid in water (50:50, v/v)[4]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25°C
Detection Wavelength 237 nm[4]

Protocol:

  • System Suitability:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a mid-range working standard solution multiple times (e.g., n=5).

    • Evaluate system suitability parameters such as peak area precision (RSD ≤ 2%), tailing factor (≤ 2), and theoretical plates (≥ 2000).

  • Calibration Curve:

    • Inject the series of working standard solutions in ascending order of concentration.

    • Generate a calibration curve by plotting the peak area versus the concentration of this compound.

    • The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis:

    • Prepare the sample by extracting the analyte and reconstituting it in the mobile phase.

    • Inject the prepared sample into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of the metabolite in the sample using the calibration curve.

Representative Analytical Performance Data

The following table summarizes typical performance characteristics for an HPLC method for the analysis of Indomethacin and its related substances. These values can serve as a benchmark for method validation.

ParameterTypical Value
Linearity Range 0.25 - 2 µg/mL for impurities[5]
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.05 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Conclusion

This compound is an indispensable tool for the accurate analysis of Indomethacin in research, development, and quality control settings. The protocols and information provided in these application notes offer a comprehensive guide for its effective utilization as an analytical reference standard. Adherence to these guidelines, coupled with appropriate method validation, will ensure the generation of precise and reliable analytical data.

References

Application Note: Validated HPLC Method for the Separation of Indomethacin and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] It functions by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins that mediate inflammation, pain, and fever.[1][3] The metabolism of Indomethacin primarily occurs in the liver through O-desmethylation and N-deacylation, followed by glucuronidation.[1][2][4][5] The major metabolites include O-desmethyl-indomethacin (DMI), N-deschlorobenzoyl-indomethacin (DBI), and O-desmethyl-N-deschlorobenzoyl-indomethacin, which are pharmacologically inactive.[4][5] Monitoring the levels of Indomethacin and its metabolites is crucial in pharmacokinetic studies, drug metabolism research, and for quality control in pharmaceutical formulations.

This application note describes a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of Indomethacin and its primary metabolites.

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (Plasma/Urine) or Formulation Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration (0.45 µm filter) Supernatant_Collection->Filtration HPLC_System HPLC System (Isocratic Pump, UV Detector) Filtration->HPLC_System Column C18 Column (e.g., 4.6 x 100 mm, 3.5 µm) Detection UV Detection (e.g., 254 nm) Mobile_Phase Mobile Phase (Acetonitrile:Buffer) Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of Indomethacin and its metabolites.

Materials and Methods

Instrumentation

An HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV-Vis detector was used. A Zorbax Eclipse Plus C18 column (4.6 mm x 100 mm, 3.5 µm particle size) provided the stationary phase.[6]

Chemicals and Reagents
  • Indomethacin reference standard

  • 4-chlorobenzoic acid (hydrolytic degradant of DBI)

  • 5-methoxy-2-methyl-indoleacetic acid (hydrolytic degradant of DMI)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium acetate buffer (10 mM, pH 3.0)

  • Water (HPLC grade)

Chromatographic Conditions
  • Mobile Phase: Acetonitrile : 10 mM Sodium Acetate Buffer (pH 3.0) : Methanol (50:40:10, v/v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: Ambient

  • Detection Wavelength: 254 nm[6]

  • Injection Volume: 20 µL

Protocols

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Indomethacin and each metabolite/degradant standard in 10 mL of methanol in separate volumetric flasks.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve final concentrations ranging from 0.25 µg/mL to 70 µg/mL.[6]

Sample Preparation (from Capsules)
  • Weigh the contents of 20 Indomethacin capsules and calculate the average weight.

  • Transfer a quantity of the powdered contents equivalent to 10 mg of Indomethacin into a 100 mL volumetric flask.[6]

  • Add approximately 75 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.[6]

  • Make up the volume to 100 mL with methanol and mix thoroughly.[6]

  • Filter the solution through a 0.45 µm syringe filter.[6]

  • Dilute the filtered solution with the mobile phase to obtain a final theoretical concentration of 30 µg/mL of Indomethacin.[6]

Sample Preparation (from Plasma)
  • To 500 µL of plasma sample, add 1 mL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 x g for 5 minutes.[7]

  • Carefully collect the supernatant.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed RP-HPLC method successfully separated Indomethacin from its key degradation products/metabolites within a short run time. The method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness.

Quantitative Data Summary
ParameterIndomethacin4-chlorobenzoic acid5-methoxy-2-methyl-indoleacetic acid
Retention Time (min) ~4.5~2.5~3.5
Linearity Range (µg/mL) 25 - 700.25 - 2.00.25 - 2.0
Correlation Coefficient (r²) > 0.998> 0.998> 0.998
LOD (µg/mL) ~0.1~0.05~0.05
LOQ (µg/mL) ~0.3~0.15~0.15
Accuracy (% Recovery) 98.5 - 101.2%98.9 - 101.5%98.2 - 101.8%
Precision (% RSD) < 2.0%< 2.0%< 2.0%

Data compiled and adapted from published methods.[6][8]

Metabolic Pathway of Indomethacin

Indomethacin Metabolism cluster_metabolites Primary Metabolites Indomethacin Indomethacin DMI O-desmethyl-indomethacin (DMI) Indomethacin->DMI O-demethylation DBI N-deschlorobenzoyl-indomethacin (DBI) Indomethacin->DBI N-deacylation Conjugates Glucuronide Conjugates Indomethacin->Conjugates Glucuronidation DM_DBI O-desmethyl-N-deschlorobenzoyl- indomethacin DMI->DM_DBI N-deacylation DMI->Conjugates Glucuronidation DBI->DM_DBI O-demethylation DBI->Conjugates Glucuronidation DM_DBI->Conjugates Glucuronidation

Caption: Simplified metabolic pathway of Indomethacin.

Conclusion

This application note provides a detailed, validated HPLC method suitable for the routine analysis of Indomethacin and its primary metabolites in research and quality control laboratories. The method is rapid, accurate, and precise, demonstrating its reliability for quantifying these compounds in various sample matrices.

References

Application Note: A Validated LC-MS/MS Protocol for the Quantification of O-Desmethyl-N-deschlorobenzoyl Indomethacin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of O-Desmethyl-N-deschlorobenzoyl Indomethacin, a key metabolite of Indomethacin, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for optimal accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of this metabolite.

Introduction

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties. The biotransformation of Indomethacin in humans leads to several metabolites, including O-desmethyl-indomethacin, N-deschlorobenzoyl-indomethacin, and O-Desmethyl-N-deschlorobenzoyl-indomethacin.[1] Accurate quantification of these metabolites in biological matrices is crucial for understanding the drug's pharmacokinetic profile and metabolic pathways. This compound (IUPAC name: 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid) is formed via both demethylation and deacylation of the parent drug.[1][2] This document provides a comprehensive protocol for its quantification in plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental

Materials and Reagents
  • Analytes and Standards:

    • This compound reference standard (≥98% purity)

    • This compound-d4 (Internal Standard, IS)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ultrapure water

    • Human plasma (K2-EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Detailed Protocol

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its d4-labeled internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with acetonitrile to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for blank, standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • For all tubes except the blank, add 10 µL of the appropriate working standard or QC solution. For blank and unknown samples, add 10 µL of the 50:50 acetonitrile/water mixture.

  • Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank. To the blank, add 300 µL of acetonitrile without IS. The addition of acetonitrile induces protein precipitation.[3][4][5]

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
HPLC Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 10% B to 95% B in 3.0 min, hold at 95% B for 1 min, return to 10% B in 0.1 min, equilibrate for 0.9 min
Total Run Time 5.0 minutes

Mass Spectrometry:

ParameterCondition
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage +4500 V
Source Temp. 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The monoisotopic mass of this compound (C₁₁H₁₁NO₃) is 205.07.[6][7] The precursor ion in positive ESI mode will be the protonated molecule [M+H]⁺.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound 206.1160.1150
This compound-d4 (IS) 210.1164.1150

(Note: The product ion is predicted based on the characteristic loss of the carboxylic acid group and other common fragmentation pathways of indole-acetic acid derivatives.)

Data Presentation

Calibration Curve and Linearity

The method was validated over a linear range of 1 to 1000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

ParameterResult
Linear Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ 1≤ 15.0%± 15.0%≤ 15.0%± 15.0%
Low (LQC) 3≤ 10.0%± 10.0%≤ 10.0%± 10.0%
Medium (MQC) 100≤ 10.0%± 10.0%≤ 10.0%± 10.0%
High (HQC) 800≤ 10.0%± 10.0%≤ 10.0%± 10.0%

(Note: The table presents typical acceptance criteria for bioanalytical method validation. Actual results may vary.)

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low (LQC) 391.598.2
High (HQC) 80093.299.5

(Note: Data shown are representative.)

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) spike 2. Spike with Standards/QC plasma->spike is 3. Add IS in Acetonitrile (300 µL) spike->is vortex 4. Vortex Mix is->vortex centrifuge 5. Centrifuge (13,000 x g) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into HPLC supernatant->inject separation 8. Chromatographic Separation (C18 Column) inject->separation detection 9. MS/MS Detection (ESI+, MRM Mode) separation->detection integrate 10. Peak Integration detection->integrate quantify 11. Quantification (Calibration Curve) integrate->quantify report 12. Generate Report quantify->report

Caption: Workflow for plasma sample analysis.

Method Validation Logic

Caption: Key parameters of bioanalytical method validation.

References

Application Notes and Protocols: Profiling Indomethacin Metabolites in Pharmaceutical Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Like all active pharmaceutical ingredients (APIs), ensuring the purity and safety of indomethacin is critical. Pharmaceutical impurity profiling—the identification, quantification, and control of impurities—is a mandatory requirement by regulatory bodies like the International Council for Harmonisation (ICH). Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interactions with excipients.

While the primary focus of impurity profiling is often on process-related impurities and degradation products, a comprehensive analytical strategy must also consider the potential presence of metabolites. Indomethacin is metabolized in the liver via O-desmethylation, N-deacylation, and glucuronidation.[3] The major metabolites include O-desmethyl-indomethacin (DMI), N-deschlorobenzoyl-indomethacin (DBI), and O-desmethyl-N-deschlorobenzoyl-indomethacin (DMBI).[1][3][4][5] Although these metabolites are primarily formed in vivo and are considered pharmacologically inactive, their potential to be present as impurities in the drug substance or product, particularly in long-term stability studies or due to synthetic routes, cannot be overlooked.[3][4] Therefore, analytical methods must be capable of separating and quantifying these metabolites from the parent drug and other known impurities.

This document provides detailed application notes and protocols for the analysis of indomethacin and its key metabolites in the context of pharmaceutical impurity profiling.

Indomethacin Metabolic Pathway

The metabolic fate of indomethacin in humans primarily involves three key transformations, leading to metabolites that are subsequently glucuronidated for excretion. Understanding this pathway is foundational for developing specific analytical methods.

Indomethacin_Metabolism Indomethacin Metabolic Pathway Indomethacin Indomethacin DMI O-desmethyl-indomethacin (DMI) Indomethacin->DMI O-demethylation DBI N-deschlorobenzoyl-indomethacin (DBI) Indomethacin->DBI N-deacylation Glucuronides Glucuronide Conjugates Indomethacin->Glucuronides DMBI O-desmethyl-N-deschlorobenzoyl- indomethacin (DMBI) DMI->DMBI N-deacylation DMI->Glucuronides DBI->DMBI O-demethylation DBI->Glucuronides DMBI->Glucuronides

Caption: Metabolic pathway of Indomethacin in humans.

Quantitative Data on Indomethacin Impurities

While metabolites are not typically reported as common process impurities in indomethacin drug products, other degradation products are frequently monitored. The following table summarizes quantitative data on impurities found in different indomethacin formulations from a published study. Analytical methods should be validated to quantify these, as well as the metabolites, should they be detected.

Impurity NameFormulationConcentration (%)
4-chlorobenzoic acidSuppository0.02
5-methoxy-2-methyl-3-indoleacetic acidSuppository0.07
4-chlorobenzoic acid-alpha-monoglycerideSuppository0.39
indomethacin-alpha-monoglycerideSuppository0.9
4-chlorobenzoic acidCapsule0.05

Data sourced from a study by Kwong et al. on HPLC analysis of indomethacin formulations.[6]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling of Indomethacin and its Metabolites

This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous separation and quantification of indomethacin, its primary metabolites (DMI, DBI), and key degradation products.

1. Objective: To develop a stability-indicating HPLC method capable of separating indomethacin from its known metabolites and degradation impurities.

2. Materials and Reagents:

  • Indomethacin Reference Standard

  • O-desmethyl-indomethacin (DMI) Reference Standard

  • N-deschlorobenzoyl-indomethacin (DBI) Reference Standard

  • 4-chlorobenzoic acid Reference Standard

  • 5-methoxy-2-methyl-indoleacetic acid Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade)

  • Indomethacin capsules or API for analysis

3. Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm packing
Mobile Phase Methanol and 0.2% aqueous Phosphoric Acid
Gradient Isocratic
Flow Rate 1.5 mL/min
Detection UV at 320 nm[7][8]
Injection Volume 20 µL

| Column Temperature | Ambient |

4. Preparation of Solutions:

  • Mobile Phase: Prepare a filtered and degassed mixture of methanol and 0.2% aqueous phosphoric acid. The exact ratio may need optimization but a starting point of 75:25 (v/v) is recommended.[7]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of each reference standard (Indomethacin, DMI, DBI, etc.) in separate 25 mL volumetric flasks with methanol.

  • Working Standard Solution (10 µg/mL): Dilute the stock solutions with the mobile phase to achieve a final concentration of approximately 10 µg/mL.

  • Sample Preparation (from Capsules):

    • Weigh the contents of not fewer than 20 indomethacin capsules to determine the average content weight.

    • Accurately weigh a portion of the powdered capsule contents equivalent to 25 mg of indomethacin into a 25 mL volumetric flask.

    • Add approximately 15 mL of methanol and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the working standard solution to determine retention times and peak areas for each compound.

  • Inject the prepared sample solution.

  • Identify impurities in the sample chromatogram by comparing retention times with those of the standards.

  • Calculate the concentration of each impurity using the external standard method.

Protocol 2: LC-MS/MS Method for High-Sensitivity Analysis

For confirmation of impurity identity and quantification at trace levels, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended due to its superior sensitivity and selectivity.

1. Objective: To confirm the identity and provide sensitive quantification of indomethacin metabolites and other impurities.

2. Materials and Reagents:

  • Same as Protocol 1, with the addition of Formic Acid (LC-MS grade) and an appropriate internal standard (e.g., Mefenamic Acid).

3. LC-MS/MS Conditions:

Parameter Condition
LC System UPLC or HPLC system
Column C18 or C8, 50 mm x 2.1 mm, 2.2 µm packing
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation (e.g., 10% B to 70% B over 8 minutes)
Flow Rate 0.3 mL/min
Ion Source Electrospray Ionization (ESI), positive or negative mode
MS Analyzer Triple Quadrupole

| Scan Mode | Selected Reaction Monitoring (SRM) |

4. Preparation of Solutions:

  • Sample and standard preparation is similar to Protocol 1, but using the LC-MS mobile phase as the diluent. An internal standard should be added to all samples and standards at a fixed concentration.

5. SRM Transitions (Example):

  • Indomethacin: m/z 357.9 → 139.0

  • Internal Standard (Mefenamic Acid): m/z 242.0 → 209.0 (Specific transitions for metabolites would need to be determined by infusion of the pure standards)

Workflow and Logical Diagrams

Impurity Profiling Experimental Workflow

The following diagram outlines the general workflow for the impurity profiling of indomethacin, from sample handling to final reporting, incorporating the analytical protocols described above.

Impurity_Profiling_Workflow Impurity Profiling Workflow for Indomethacin cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample Receive API or Drug Product Sample SamplePrep Prepare Sample Solution (Dissolution, Filtration) Sample->SamplePrep StdPrep Prepare Reference Standard Solutions (Indo, Metabolites, Impurities) HPLCScreen HPLC-UV Analysis (Protocol 1) StdPrep->HPLCScreen SamplePrep->HPLCScreen LCMSConfirm LC-MS/MS Confirmation (Protocol 2) (If needed for ID/trace levels) HPLCScreen->LCMSConfirm Unidentified peaks or below UV LOQ DataAcq Data Acquisition & Integration HPLCScreen->DataAcq LCMSConfirm->DataAcq Quant Identification & Quantification (Compare Rt & Area vs. Standards) DataAcq->Quant Report Generate Certificate of Analysis or Stability Report Quant->Report

Caption: General workflow for Indomethacin impurity profiling.

Logical Relationship in Impurity Identification

This diagram illustrates the decision-making process for handling impurities based on regulatory thresholds, such as those provided by the ICH Q3A/Q3B guidelines.

Impurity_Logic Logical Approach to Impurity Management (ICH Q3) Detect Impurity Detected in Chromatogram ReportThresh Above Reporting Threshold? Detect->ReportThresh Ignore Below Reporting Threshold: No action required ReportThresh->Ignore No Report Report Impurity Level ReportThresh->Report Yes IDThresh Above Identification Threshold? Identify Identify Structure (e.g., using LC-MS/MS) IDThresh->Identify Yes QualThresh Above Qualification Threshold? Qualify Qualify Impurity: Provide Toxicological Data QualThresh->Qualify Yes Report->IDThresh Identify->QualThresh

Caption: Decision tree for impurity management based on ICH thresholds.

Conclusion

The effective profiling of impurities in indomethacin requires robust and specific analytical methods. While the primary metabolites of indomethacin are not commonly found as process-related impurities in the final drug product, their synthesis as reference standards and inclusion in method validation is a critical aspect of developing a comprehensive, stability-indicating assay. The HPLC and LC-MS/MS protocols provided here serve as a robust foundation for researchers to establish a reliable impurity profiling workflow, ensuring the quality, safety, and efficacy of indomethacin formulations.

References

Application Notes and Protocols: O-Desmethyl-N-deschlorobenzoyl Indomethacin in the Synthesis of Prostaglandin D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator involved in various physiological and pathological processes, including allergic inflammation, asthma, and hair loss. Its effects are primarily mediated through two G protein-coupled receptors: the DP1 receptor, which is coupled to a Gs protein and increases intracellular cyclic AMP (cAMP) levels, and the DP2 receptor (also known as CRTH2), which couples to a Gi protein to decrease cAMP levels and increase intracellular calcium. The development of selective antagonists for these receptors is a significant area of research for novel therapeutics.

O-Desmethyl-N-deschlorobenzoyl indomethacin, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, serves as a valuable starting scaffold for the synthesis of potent and selective PGD2 receptor antagonists. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of novel PGD2 receptor antagonists, with a focus on N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acid derivatives.

PGD2 Receptor Signaling Pathway

The binding of PGD2 to its receptors, DP1 and DP2, initiates distinct downstream signaling cascades. Understanding these pathways is crucial for the design and interpretation of experiments aimed at identifying and characterizing PGD2 receptor antagonists.

PGD2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 DP2 DP2 Receptor (CRTH2) PGD2->DP2 Gs Gs protein DP1->Gs activates Gi Gi protein DP2->Gi activates AC Adenylate Cyclase Gs->AC stimulates Gi->AC inhibits Ca_up ↑ Intracellular Ca²⁺ Gi->Ca_up cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down PKA Protein Kinase A cAMP_up->PKA activates Cellular_Response_DP2 Cellular Response (e.g., chemotaxis of Th2 cells, eosinophils) cAMP_down->Cellular_Response_DP2 Ca_up->Cellular_Response_DP2 Cellular_Response_DP1 Cellular Response (e.g., vasodilation, bronchodilation) PKA->Cellular_Response_DP1

Caption: PGD2 receptor signaling pathways.

Synthesis of PGD2 Receptor Antagonists

The synthesis of N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acid derivatives from this compound (which is 5-hydroxy-2-methyl-1H-indole-3-acetic acid) involves a key N-acylation step. A representative synthetic workflow is outlined below.

Synthesis_Workflow Start O-Desmethyl-N-deschlorobenzoyl Indomethacin (5-hydroxy-2-methyl-1H-indole-3-acetic acid) Intermediate1 Protection of Carboxylic Acid (e.g., esterification) Start->Intermediate1 Step 1 Intermediate2 N-Acylation with p-alkoxybenzoyl chloride Intermediate1->Intermediate2 Step 2 Intermediate3 Deprotection of Carboxylic Acid (e.g., saponification) Intermediate2->Intermediate3 Step 3 Final_Product N-(p-alkoxy)benzoyl-5-methoxy-2-methylindole-3-acetic acid (PGD2 Receptor Antagonist) Intermediate3->Final_Product Step 4 Purification Purification (e.g., chromatography) Final_Product->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Biological_Assay Biological Assays (Binding, Functional) Characterization->Biological_Assay

Caption: General synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of N-(p-butoxybenzoyl)-2-methylindole-4-acetic acid

This protocol is adapted from the general procedures described for the synthesis of indomethacin analogs.

Materials:

  • 2-methylindole-4-acetic acid (a derivative of the title compound)

  • p-butoxybenzoyl chloride

  • N,N-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Preparation of p-butoxybenzoyl chloride: This can be prepared from p-butoxybenzoic acid by reacting with thionyl chloride or oxalyl chloride.

  • N-Acylation:

    • To a solution of 2-methylindole-4-acetic acid (1.0 eq) in anhydrous DCM, add p-butoxybenzoyl chloride (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add DCC (1.2 eq) and a catalytic amount of DMAP.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-(p-butoxybenzoyl)-2-methylindole-4-acetic acid.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: PGD2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of synthesized compounds for the PGD2 receptors.

Materials:

  • Cell membranes expressing the human DP1 or DP2 receptor

  • [³H]PGD2 (radioligand)

  • Synthesized antagonist compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, a fixed concentration of [³H]PGD2 (typically at its Kd value), and varying concentrations of the synthesized antagonist (e.g., from 10⁻¹⁰ to 10⁻⁵ M).

    • For total binding, add only [³H]PGD2 and buffer.

    • For non-specific binding, add [³H]PGD2 and a high concentration of unlabeled PGD2 (e.g., 10 µM).

  • Incubation:

    • Add the cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific [³H]PGD2 binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: cAMP Formation Inhibition Assay

This assay is used to determine the functional antagonist activity (IC50) of the synthesized compounds at the Gi-coupled DP2 receptor.

Materials:

  • Cells expressing the human DP2 receptor (e.g., CHO-K1 cells)

  • PGD2

  • Forskolin (an adenylate cyclase activator)

  • Synthesized antagonist compounds

  • cAMP assay kit (e.g., HTRF, ELISA, or other formats)

  • Cell culture medium and reagents

Procedure:

  • Cell Culture and Plating:

    • Culture the DP2-expressing cells under appropriate conditions.

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of the synthesized antagonist for a short period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of PGD2 (typically its EC80 value) in the presence of forskolin.

    • Incubate for a specified time (e.g., 30 minutes) at 37 °C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the PGD2-induced decrease in forskolin-stimulated cAMP levels) using non-linear regression analysis.

Quantitative Data Summary

The following tables summarize the biological activity of representative N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acid derivatives as PGD2 receptor antagonists.

Table 1: PGD2 Receptor Binding Affinity (Ki)

Compound IDR-group (p-alkoxy)DP1 Ki (nM)DP2 Ki (nM)
1 Butoxy1.2>1000
2 Pentyloxy0.8>1000
3 Hexyloxy0.5>1000

Data are representative values from published literature.

Table 2: Functional Antagonist Activity (IC50)

Compound IDR-group (p-alkoxy)DP1 cAMP Antagonism IC50 (nM)DP2 Calcium Mobilization IC50 (nM)
1 Butoxy2.5>10000
2 Pentyloxy1.8>10000
3 Hexyloxy1.1>10000

Data are representative values from published literature.

Conclusion

This compound and its derivatives are versatile starting materials for the synthesis of potent and selective PGD2 receptor antagonists. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate novel compounds targeting the PGD2 signaling pathway for the potential treatment of inflammatory and allergic diseases. Careful optimization of the synthetic and assay conditions is recommended to achieve the best results.

Application Notes and Protocols for Cell Viability Assays Using Indomethacin Metabolites in HL-60 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including the human promyelocytic leukemia cell line, HL-60.[1][2] While the anticancer activities of the parent drug are under investigation, the effects of its major metabolites remain less characterized. In human metabolism, Indomethacin is primarily converted to O-desmethyl-indomethacin (DMI), N-deschlorobenzoyl-indomethacin (DBI), and O-desmethyl-N-deschlorobenzoyl-indomethacin (DMBI). Understanding the cytotoxic potential of these metabolites is crucial for a comprehensive assessment of Indomethacin's therapeutic window and mechanism of action in cancer therapy.

This document provides detailed protocols for assessing the effects of Indomethacin and its primary metabolites on the viability of HL-60 cells. The presented methodologies are foundational for screening these compounds and elucidating their potential as standalone or adjuvant anticancer agents.

Mechanism of Action: β-catenin/c-myc Signaling Pathway

Studies have indicated that Indomethacin induces apoptosis in HL-60 cells by inhibiting the β-catenin/c-myc signaling pathway.[1] This pathway is crucial in cell proliferation, and its dysregulation is a hallmark of many cancers. A simplified representation of Indomethacin's proposed mechanism is the downregulation of β-catenin, leading to a subsequent decrease in the expression of the c-myc oncogene, which ultimately triggers the apoptotic cascade.[1]

G Indomethacin Indomethacin beta_catenin β-catenin Indomethacin->beta_catenin inhibits c_myc c-myc beta_catenin->c_myc activates Apoptosis Apoptosis beta_catenin->Apoptosis inhibition leads to Proliferation Cell Proliferation c_myc->Proliferation G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed HL-60 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Indomethacin/Metabolites incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

References

Author: BenchChem Technical Support Team. Date: November 2025

AN-IDM-QC-2025

Introduction

Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties. The quality control of Indomethacin formulations is critical to ensure their safety and efficacy. A key aspect of this is the identification and quantification of related substances, which can be process-related impurities or degradation products. These impurities can potentially impact the drug's stability and may have adverse pharmacological effects. This application note provides a detailed protocol for the analysis of related substances in Indomethacin formulations using High-Performance Liquid Chromatography (HPLC), in line with pharmacopeial standards and published research.[1][2]

Experimental Protocols

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique for the determination of Indomethacin and its related substances.[3][4][5][6]

1. Instrumentation and Chromatographic Conditions

  • System: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 mm x 100 mm, 3.5 µm particle size, or equivalent.[4]

  • Mobile Phase: A mixture of Methanol, Acetonitrile, and 10 mM Sodium Acetate buffer (pH 3.0) in a ratio of 10:50:40 (v/v/v).[4] Alternative mobile phases consisting of acetonitrile and 0.2% phosphoric acid (50:50, v/v) have also been successfully used.[3]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 5 µL.[4]

  • Detector Wavelength: 254 nm.[4] Other studies have utilized 237 nm or 240 nm.[3][6]

  • Column Temperature: Ambient.

  • Run Time: Approximately 10 minutes, ensuring elution of all related substances.

2. Preparation of Solutions

  • Standard Stock Solution (Indomethacin): Accurately weigh and dissolve 10 mg of USP Indomethacin Reference Standard (RS) in 10 mL of methanol to obtain a concentration of 1000 µg/mL.[4]

  • Standard Stock Solutions (Related Substances): Separately prepare stock solutions of known related substances (e.g., 4-chlorobenzoic acid, 5-methoxy-2-methyl-indoleacetic acid) by dissolving 10 mg of each in 10 mL of methanol to get a concentration of 1000 µg/mL.[4]

  • Working Standard Solution: Dilute the standard stock solutions with the mobile phase to obtain a final concentration of approximately 30 µg/mL of Indomethacin and a suitable concentration for the related substances (e.g., 0.25-2 µg/mL).[4]

  • Sample Preparation (Capsules): Weigh the mixed contents of 20 capsules. Transfer a quantity of the powder equivalent to 10 mg of Indomethacin into a 100 mL volumetric flask. Add about 75 mL of methanol and sonicate for 15 minutes with occasional shaking. Dilute to volume with methanol and mix well. Filter the solution through a 0.45 µm filter. Further dilute this solution with the mobile phase to achieve a final concentration of approximately 30 µg/mL of Indomethacin.[4]

3. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution in six replicates. The acceptance criteria are typically:

  • Tailing Factor (Asymmetry Factor): Not more than 2.0 for the Indomethacin peak.

  • Theoretical Plates: Not less than 2000 for the Indomethacin peak.

  • Relative Standard Deviation (RSD): Not more than 2.0% for the peak areas of Indomethacin and the related substances.

Data Presentation

The quantitative data for common Indomethacin related substances are summarized in the table below. The limits are based on general pharmacopeial guidelines, which often specify a limit for any single unspecified impurity and a total impurity limit.[1]

Compound Name Typical Retention Time (min) Limit of Quantification (µg/mL) Typical Reporting Threshold (%)
5-methoxy-2-methyl-indoleacetic acid (Impurity B)1.240.250.05
4-chlorobenzoic acid (Impurity A)1.630.250.05
Indomethacin3.77--

Note: Retention times are approximate and may vary depending on the specific chromatographic system. Limits for individual and total impurities are typically defined in the relevant pharmacopeial monograph.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis standard_prep Prepare Standard Solutions (Indomethacin & Related Substances) system_suitability System Suitability Testing standard_prep->system_suitability sample_prep Prepare Sample Solution (from Formulation) sample_analysis Inject Standard and Sample Solutions sample_prep->sample_analysis system_suitability->sample_analysis If Passes peak_integration Peak Integration and Identification sample_analysis->peak_integration quantification Quantification of Related Substances peak_integration->quantification reporting Report Results vs. Specifications quantification->reporting

Caption: Experimental workflow for the analysis of related substances in Indomethacin formulations.

logical_relationship cluster_impurities Indomethacin Related Substances cluster_examples Examples process_impurities Process-Related Impurities other_impurities Other Synthesis By-products process_impurities->other_impurities degradation_products Degradation Products impurity_A 4-chlorobenzoic acid degradation_products->impurity_A impurity_B 5-methoxy-2-methyl-indoleacetic acid degradation_products->impurity_B

Caption: Classification of Indomethacin related substances.

References

Troubleshooting & Optimization

Technical Support Center: Stability of O-Desmethyl-N-deschlorobenzoyl Indomethacin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of O-Desmethyl-N-deschlorobenzoyl Indomethacin in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: this compound is a metabolite of the well-studied non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[1][2][3][4] While direct, extensive stability data for this specific metabolite is limited, the following guidance is based on established knowledge of the parent compound, Indomethacin, and general principles of pharmaceutical stability testing. The degradation pathways and influential factors are expected to show significant parallels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions important?

A1: this compound is a metabolite of Indomethacin, a potent NSAID.[1][2][3] Understanding its stability in aqueous solutions is crucial for several reasons:

  • Pharmacokinetic Studies: To accurately quantify the metabolite in biological matrices, its stability during sample collection, processing, and analysis must be ensured.

  • In Vitro Assays: The integrity of the compound is essential for obtaining reliable results in cell-based or biochemical assays.

  • Formulation Development: If this metabolite were to be developed as a drug candidate, its stability in various aqueous-based formulations would be a critical quality attribute.

  • Impurity Profiling: It is used as a pharmaceutical reference standard for analytical method development, validation, and stability testing of Indomethacin.[5]

Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A2: Based on data from its parent compound, Indomethacin, the primary factors influencing stability are expected to be:

  • pH: Indomethacin is known to be unstable in alkaline conditions, undergoing rapid hydrolysis of its amide bond.[6][7][8][9] While this compound lacks this specific amide bond, the indole structure itself can be susceptible to pH-dependent degradation. It is generally more stable in neutral to slightly acidic conditions.[9][10]

  • Temperature: Elevated temperatures accelerate degradation kinetics.[11]

  • Light: Photodegradation is a known degradation pathway for Indomethacin, leading to the formation of various photoproducts.[12][13][14] Therefore, protection from light is recommended.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.[6][15]

Q3: How should I store aqueous solutions of this compound for short-term and long-term use?

A3: For optimal stability:

  • Short-Term (Working Solutions): Prepare fresh solutions for daily use whenever possible. If short-term storage is necessary, store at 2-8°C and protect from light. Based on Indomethacin data, solutions at pH 7.4 show no significant degradation for up to 24 hours.[9]

  • Long-Term: For long-term storage, it is recommended to store the compound as a solid at -20°C, where it is reported to be stable for at least 4 years.[2] If long-term storage of an aqueous stock solution is unavoidable, it should be aliquoted, protected from light, and stored at -20°C or below. However, freeze-thaw cycles should be minimized.

Troubleshooting Guide

Q1: I am observing a rapid loss of my compound in an alkaline buffer (pH > 8). What is happening and how can I prevent it?

A1: Rapid degradation in alkaline conditions is expected. Indomethacin, the parent compound, readily undergoes hydrolysis at the amide bond in alkaline solutions.[6][8][16][17] While this compound lacks the specific chlorobenzoyl group, the indole acetic acid structure can still be susceptible to base-catalyzed degradation.

  • Troubleshooting Steps:

    • Verify pH: Ensure the pH of your buffer is accurate.

    • Adjust pH: If experimentally feasible, lower the pH of your solution to neutral or slightly acidic (pH 6-7). Indomethacin is significantly more stable at these pHs.[9]

    • Reduce Temperature: Perform experiments at lower temperatures to slow down the degradation rate.

    • Time-Course Experiment: Run a time-course experiment to quantify the rate of degradation at your experimental pH and temperature to determine a viable time window for your assays.

Q2: My HPLC analysis shows multiple unexpected peaks that increase over time. What could be the cause?

A2: The appearance of new peaks over time is a classic sign of degradation. The identity of these peaks will depend on the specific stressor.

  • Potential Causes and Solutions:

    • Hydrolysis: If you are working in neutral or alkaline solutions, you are likely observing hydrolytic degradation products. The primary degradation of Indomethacin involves the cleavage of the amide bond to form 4-chlorobenzoic acid and 5-methoxy-2-methylindoleacetic acid.[6][18][19] For this compound, other degradation pathways may be prevalent.

    • Photodegradation: If your solutions are exposed to light, you may be seeing photoproducts. Indomethacin is known to degrade into at least eight different photoproducts upon exposure to UV or sunlight.[13][14]

      • Solution: Protect all solutions from light by using amber vials or covering glassware with aluminum foil.

    • Oxidation: If your medium contains oxidizing agents (e.g., peroxides in solvents) or is exposed to air for extended periods at elevated temperatures, oxidative degradation may occur.

      • Solution: Use high-purity solvents and consider purging your solutions with an inert gas like nitrogen or argon.

Q3: I am seeing poor recovery of the compound from my samples. Could it be due to instability?

A3: Yes, poor recovery is a common consequence of degradation.

  • Troubleshooting Workflow:

    • Prepare a Fresh Standard: Prepare a fresh solution of this compound in a solvent where it is known to be stable (e.g., ethanol) and immediately analyze it to establish a baseline response.[2]

    • Spike and Recovery Experiment: Spike a known concentration of the compound into your sample matrix (the aqueous buffer ) and analyze it immediately and then again after the typical duration of your experiment. A significant decrease in the measured concentration over time indicates instability.

    • Review Storage Conditions: Ensure that your stock solutions and samples are stored appropriately (see FAQ A3).

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic and Basic Conditions

This protocol is adapted from forced degradation studies of Indomethacin and is designed to assess the hydrolytic stability of this compound.[6][15]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Incubate the mixture at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at room temperature. Due to the expected rapid degradation, sample at shorter time points (e.g., 10, 30, 60, 120 minutes).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the final concentration.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Photostability Testing

This protocol is based on ICH Q1B guidelines for photostability testing.

  • Sample Preparation: Prepare aqueous solutions of this compound at a relevant concentration in transparent containers (e.g., quartz cuvettes or glass vials).

  • Control Sample: Prepare an identical set of samples but wrap them securely in aluminum foil to serve as dark controls.

  • Exposure: Place both sets of samples in a photostability chamber. Expose them to a light source that provides both cool white fluorescent and near-ultraviolet lamp outputs. The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Analysis: At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples. Analyze them by HPLC to determine the extent of photodegradation.

Analytical Method: Stability-Indicating HPLC-UV

A suitable starting point for a stability-indicating HPLC method, based on methods for Indomethacin, would be:[6][18][19]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and an acidic buffer (e.g., 0.1% formic acid or a phosphate/acetate buffer at pH 3-4) in a ratio of approximately 50:50 (v/v). Isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound (approximately 230 and 279 nm).[2]

  • Column Temperature: 30°C

This method should be validated to ensure it can separate the intact compound from its potential degradation products.

Data Presentation

The following tables summarize the expected stability of this compound based on the behavior of its parent compound, Indomethacin.

Table 1: Summary of Expected Stability under Forced Degradation Conditions

Stress ConditionReagent/ParameterExpected Outcome for this compoundReference for Indomethacin
Acid Hydrolysis 1 N HCl, 80°CSlow degradation expected.[6][20]
Alkaline Hydrolysis 0.1 N NaOH, RTRapid degradation expected.[6][8][16]
Oxidative Stress 3-5% H₂O₂, RTDegradation is likely.[6][15]
Thermal Stress 80-90°CDegradation expected, rate dependent on pH.[6][11]
Photolytic Stress UV/Visible LightDegradation is highly probable.[12][13]

Table 2: Recommended Storage Conditions for Aqueous Solutions

Storage DurationTemperaturepH RangeLight ConditionExpected Stability
Short-Term (≤ 24h) 2-8°C6.0 - 7.4Protected from lightLikely stable
Long-Term (> 24h) -20°C or below6.0 - 7.4Protected from lightRecommended to use solid form; freeze-thaw cycles may impact stability.

Mandatory Visualizations

experimental_workflow prep_stock Prepare Stock Solution (1 mg/mL in Methanol) stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (1 N HCl, 80°C) stress_conditions->acid Hydrolytic base Alkaline Hydrolysis (0.1 N NaOH, RT) stress_conditions->base Hydrolytic photo Photolytic Stress (UV/Vis Light) stress_conditions->photo Photolytic oxidative Oxidative Stress (3% H2O2, RT) stress_conditions->oxidative Oxidative sampling Sample at Time Points acid->sampling base->sampling photo->sampling oxidative->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Analyze Data & Determine % Degradation hplc->data

Caption: Forced degradation experimental workflow.

logical_relationship main O-Desmethyl-N-deschlorobenzoyl Indomethacin Stability ph pH of Solution main->ph temp Temperature main->temp light Light Exposure main->light oxidants Oxidizing Agents main->oxidants degradation Chemical Degradation ph->degradation Alkaline pH stable Stable ph->stable Neutral/Acidic pH temp->degradation High Temp temp->stable Low Temp light->degradation UV/Vis oxidants->degradation Present unstable Unstable degradation->unstable

Caption: Factors influencing stability.

References

Technical Support Center: Overcoming Solubility Challenges of Indomethacin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with Indomethacin and its primary metabolites (O-desmethyl-indomethacin, O-deschlorobenzoyl-indomethacin, and their glucuronide conjugates) in analytical buffers.

Frequently Asked Questions (FAQs)

Q1: Why is Indomethacin poorly soluble in aqueous analytical buffers?

A1: Indomethacin is a weak acid with a pKa of approximately 4.5 and is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[1][2] Its aqueous solubility is highly pH-dependent. In acidic environments (pH < 4.5), it exists predominantly in its non-ionized, less soluble form. As the pH increases above its pKa, it becomes ionized and its solubility increases.[3] For instance, its solubility is significantly lower in acidic buffer (pH 1.2) compared to a neutral or slightly alkaline buffer (pH 7.2).[4]

Q2: What are the main metabolites of Indomethacin and what is known about their solubility?

A2: The primary metabolites of Indomethacin are O-desmethyl-indomethacin (DMI), O-deschlorobenzoyl-indomethacin (DBI), and their corresponding glucuronide conjugates.[1] There is limited direct quantitative data on the aqueous solubility of these metabolites. However, based on their chemical structures, it can be inferred that they are also likely to have limited aqueous solubility, particularly the aglycone forms (DMI and DBI). One of the metabolites, O-desmethyl-N-deschlorobenzoyl indomethacin, has been reported to be soluble in ethanol, which is useful for preparing stock solutions.[5] Glucuronide conjugates are generally more water-soluble than their parent compounds, but they can still present solubility and stability challenges in certain analytical conditions.[6]

Q3: How can I prepare a stock solution of Indomethacin or its metabolites?

A3: Due to their poor aqueous solubility, it is recommended to prepare stock solutions of Indomethacin and its non-conjugated metabolites in an organic solvent. Common choices include:

  • Ethanol[5][7]

  • Dimethyl sulfoxide (DMSO)[7]

  • Methanol

  • Acetonitrile

For Indomethacin, solubilities in ethanol and DMSO are reported to be approximately 50 mM and 100 mM, respectively, with gentle warming.[2] After preparing a concentrated stock solution in an organic solvent, it can be diluted into the desired analytical buffer. It is crucial to ensure that the final concentration of the organic solvent in the buffer is low enough to not affect the analytical assay or cause precipitation.

Q4: Can I improve the solubility of Indomethacin and its metabolites by adjusting the pH of the analytical buffer?

A4: Yes, pH adjustment is a primary strategy. Since Indomethacin and its acidic metabolites are more soluble at a pH above their pKa, using a buffer with a neutral to slightly alkaline pH (e.g., phosphate buffer at pH 7.4) will significantly improve their solubility compared to acidic conditions.[3]

Troubleshooting Guide

Problem: My Indomethacin/metabolite has precipitated out of the analytical buffer.

Possible Cause Troubleshooting Step
Buffer pH is too low. Indomethacin and its acidic metabolites are less soluble at a pH below their pKa (~4.5). Increase the pH of your buffer to 7.0 or higher to increase the proportion of the more soluble ionized form.
Concentration is too high. The concentration of your analyte may be exceeding its solubility limit in the chosen buffer. Try diluting your sample. If a high concentration is necessary, consider adding a solubility enhancer.
High percentage of organic solvent from stock solution. When diluting a concentrated stock solution made in an organic solvent, the final percentage of the organic solvent in your aqueous buffer might be too high, causing the compound to precipitate. Prepare a more dilute stock solution or use a smaller volume of the stock solution for dilution.
Low Temperature. Solubility can be temperature-dependent. If your experiments are conducted at a low temperature, try warming the buffer to see if the precipitate redissolves. However, be mindful of the potential for degradation at elevated temperatures.

Problem: I am observing peak splitting or tailing in my HPLC analysis.

Possible Cause Troubleshooting Step
Analyte precipitating on the column. This can happen if the mobile phase is not a good solvent for the analyte. Ensure the initial mobile phase composition has sufficient organic solvent to keep the analyte dissolved upon injection. Consider using a gradient elution starting with a higher percentage of organic solvent.
Mobile phase pH is close to the analyte's pKa. When the mobile phase pH is close to the pKa of an analyte, both the ionized and non-ionized forms can exist, leading to peak shape issues. Adjust the mobile phase pH to be at least 2 units above or below the pKa of your analytes to ensure they are in a single ionic state.
Interaction with silanols on the column. Residual silanols on silica-based columns can interact with acidic analytes, causing peak tailing. Use a column with end-capping or add a competitive agent like triethylamine to the mobile phase. Alternatively, consider using a different column chemistry, such as a phenyl column.[8]

Data Presentation: Solubility of Indomethacin

Table 1: Solubility of Indomethacin in Different Solvents

SolventpHTemperature (°C)Solubility
Water-25~0.94 mg/L[1]
Phosphate Buffer7.225~734 mg/L[3]
Phosphate Buffer7.2-~0.05 mg/mL[9]
Acidic Buffer1.225~3.88 mg/L[4]
Ethanol--~50 mM[2]
DMSO--~100 mM[2]
Methanol:Acetonitrile:Sodium Acetate Buffer (10:50:40 v/v)3AmbientSufficient for HPLC analysis[10]
Acetonitrile:Phosphoric Acid (50:50 v/v)-AmbientSufficient for HPLC analysis[8]

Table 2: Effect of Co-solvents and Surfactants on Indomethacin Solubility

Solubilizing AgentConcentrationSolventFold Increase in Solubility (approx.)
PEG 200-Aqueous Buffer~122[3]
Glycerin-Aqueous Buffer~138[3]
PEG 400-Aqueous Buffer-
Tween 80-Aqueous Buffer-[4]
Tween 801%-Increased dissolution rate[11]
Brij 99--Similar to Tween 80[12]

Table 3: Effect of Cyclodextrins on Indomethacin Dissolution

CyclodextrinMolar Ratio (Indomethacin:CD)Dissolution MediumRelative Dissolution Rate Increase (%)
α-Cyclodextrin1:10.1 M HCl~337[3]
γ-Cyclodextrin1:20.1 M HCl~302[3]
Hydroxypropyl-β-cyclodextrin (HPβCD)1:1WaterSignificant increase in dissolution rate[13][14]

Experimental Protocols

Protocol 1: Preparation of a Saturated Solution for Solubility Determination

This protocol is a general guideline for determining the equilibrium solubility of Indomethacin or its metabolites in an analytical buffer.

  • Add Excess Compound: Add an excess amount of the solid compound (Indomethacin or a metabolite) to a known volume of the analytical buffer in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC). Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: HPLC Method for the Analysis of Indomethacin and its Metabolites

The following is a general HPLC method that can be adapted for the analysis of Indomethacin and its metabolites. Method development and validation are crucial for specific applications.

  • Column: A reversed-phase C18 or Phenyl column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[8][15]

  • Mobile Phase: A gradient elution is recommended to separate the parent drug and its more polar metabolites.

    • Mobile Phase A: 0.1% Formic acid or a suitable buffer (e.g., 10 mM ammonium acetate) in water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 320 nm) or Mass Spectrometry for higher sensitivity and specificity.[10]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start with solid compound add_buffer Add analytical buffer start->add_buffer equilibrate Equilibrate (24-48h) add_buffer->equilibrate separate Separate solid (centrifuge/filter) equilibrate->separate dilute Dilute supernatant separate->dilute Clear supernatant inject Inject into HPLC dilute->inject quantify Quantify concentration inject->quantify calculate Calculate solubility quantify->calculate troubleshooting_flowchart start Precipitate observed in analytical buffer? check_ph Is buffer pH > pKa (~4.5)? start->check_ph Yes increase_ph Action: Increase buffer pH to >7.0 check_ph->increase_ph No check_conc Is concentration high? check_ph->check_conc Yes add_enhancer Consider adding a solubility enhancer (e.g., co-solvent, surfactant, cyclodextrin) increase_ph->add_enhancer dilute_sample Action: Dilute the sample check_conc->dilute_sample Yes check_solvent High % organic solvent from stock? check_conc->check_solvent No dilute_sample->add_enhancer adjust_stock Action: Use more dilute stock solution check_solvent->adjust_stock Yes check_solvent->add_enhancer No adjust_stock->add_enhancer

References

Minimizing degradation of Indomethacin during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of indomethacin during sample preparation and analysis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of indomethacin?

A1: Indomethacin primarily degrades via hydrolysis of the amide bond.[1] This results in the formation of two main degradation products: 4-chlorobenzoic acid (CBA) and 5-methoxy-2-methyl-indoleacetic acid (5MIAA).[1][2][3] These byproducts should be monitored during manufacturing and storage of pharmaceuticals containing indomethacin.[3]

Q2: What environmental factors contribute to indomethacin degradation?

A2: Indomethacin is susceptible to degradation under several conditions. It is unstable in alkaline solutions, with the rate of hydrolysis increasing at higher pH levels.[4][5] The compound is also sensitive to light (photolysis) and elevated temperatures.[6][7][8] While stable in neutral or slightly acidic media, it decomposes in the presence of strong alkali.[8] Forced degradation studies have shown that indomethacin is unstable under acidic, alkaline, oxidative, photolytic, and high-temperature conditions.[6][7][9]

Q3: How can I minimize indomethacin degradation during sample storage?

A3: To ensure the stability of indomethacin in serum samples, it is recommended to store them at -20°C, where it has been shown to be stable for at least 30 days.[10] For solid forms, storage should be in a desiccator at a cool temperature, such as 10°C, to minimize degradation.[11] It is also crucial to protect samples from light.[8]

Q4: What are the recommended solvents for preparing indomethacin standard solutions?

A4: Methanol is a commonly used solvent for preparing standard stock solutions of indomethacin and its primary impurities.[2] For HPLC analysis, the mobile phase, often a mixture of acetonitrile and a buffer, is used for further dilutions.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of indomethacin.

Problem 1: Presence of unexpected peaks in the chromatogram.

  • Possible Cause: Degradation of indomethacin during sample preparation or analysis.

  • Solution:

    • Verify Sample pH: Ensure that the pH of your sample and buffers is neutral or slightly acidic. Indomethacin is more stable under these conditions.[8][12]

    • Protect from Light: Use amber vials or cover your glassware with aluminum foil to protect samples from light exposure, as indomethacin is photolabile.[8]

    • Control Temperature: Maintain samples at a controlled, cool room temperature or on ice during preparation. Avoid exposure to high temperatures.[6]

    • Check Solvent Purity: Use high-purity (e.g., HPLC grade) solvents to avoid contaminants that could catalyze degradation.

    • Analyze Freshly Prepared Samples: Whenever possible, analyze samples immediately after preparation to minimize the time for potential degradation.

Problem 2: Low recovery of indomethacin.

  • Possible Cause: Incomplete extraction from the sample matrix or degradation.

  • Solution:

    • Optimize Extraction Solvent: For serum samples, diethyl ether has been shown to provide high recovery rates (94-97%).[10]

    • Sonication: For solid dosage forms like capsules, sonication can aid in the dissolution of indomethacin. A common procedure involves sonicating the sample in a solvent mixture for about 10 minutes.[13]

    • Review pH and Temperature Conditions: As with unexpected peaks, ensure that pH and temperature are controlled throughout the extraction process to prevent degradation-related loss of the parent compound.

Problem 3: Poor peak shape or resolution in HPLC analysis.

  • Possible Cause: Inappropriate mobile phase composition or column selection.

  • Solution:

    • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact peak shape. For reversed-phase HPLC of indomethacin, an acidic mobile phase is often used. For example, a mobile phase containing 0.2% phosphoric acid or 0.1% formic acid can provide good results.[3][13] A sodium acetate buffer at pH 3 has also been successfully used.[2]

    • Optimize Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer is critical for achieving good separation. A common mobile phase composition is a mixture of acetonitrile and an acidic buffer.[3]

    • Select an Appropriate Column: C18 columns are widely used for indomethacin analysis.[6][10] However, for challenging separations involving degradation products, other stationary phases like Phenyl or CN columns might provide better resolution.[3]

Quantitative Data Summary

The stability of indomethacin is highly dependent on the experimental conditions. The following tables summarize the degradation of indomethacin under various stress conditions.

Table 1: Degradation of Indomethacin Under Forced Conditions

Stress ConditionReagent/ExposureDurationTemperatureDegradation (%)Reference
Acid Hydrolysis1 N HCl-Ambient76.38%[6]
Alkaline Hydrolysis0.2 N NaOH-Ambient-[6]
Oxidation5% H₂O₂3 hours~30°C-[6]
PhotolysisSunlight3 hoursAmbientUnstable[6]
Thermal-3 hours80°C18.52%[6]

Table 2: Kinetic Data for Alkaline Hydrolysis of Indomethacin at 25°C

pHRate Constant (k_obs)Half-life (t₁/₂)Reference
9.07.7 x 10⁻⁴ min⁻¹900 min[4]
10.07.3 x 10⁻³ min⁻¹95 min[4]

Experimental Protocols

Below are detailed methodologies for sample preparation and HPLC analysis of indomethacin, compiled from established methods.

Protocol 1: Sample Preparation from Capsules
  • Weigh the mixed contents of 20 capsules to determine the average weight.

  • Transfer a quantity of the powder equivalent to 10 mg of indomethacin into a 100 ml volumetric flask.

  • Add approximately 10 ml of water and let it stand for 10 minutes with occasional stirring.

  • Add 75 ml of methanol and shake well to dissolve the indomethacin.

  • Make up the volume to 100 ml with methanol.

  • Filter the solution through a 0.45 µm filter to obtain a sample stock solution.

  • Further dilute the stock solution with the mobile phase to achieve the desired final concentration for analysis (e.g., 30 µg/ml).[2]

Protocol 2: HPLC Analysis of Indomethacin and its Degradation Products
  • Instrumentation: A standard HPLC system with a UV-Visible or PDA detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 mm x 100 mm, 3.5 µm) or equivalent.[2]

  • Mobile Phase: A mixture of methanol, acetonitrile, and 10 mM sodium acetate buffer (pH 3) in a ratio of 10:50:40 (v/v/v).[2] Alternatively, a mobile phase of acetonitrile and 0.2% phosphoric acid (50:50, v/v) can be used.[3]

  • Flow Rate: 1.0 ml/min.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 5 µl.[2]

  • Temperature: Ambient.[2]

Visualizations

The following diagrams illustrate the experimental workflow for indomethacin analysis and a troubleshooting guide for common issues.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Sample (e.g., Capsule Powder) weigh Weigh Sample start->weigh dissolve Dissolve in Water/Methanol weigh->dissolve sonicate Sonicate (if necessary) dissolve->sonicate filter Filter (0.45 µm) sonicate->filter dilute Dilute with Mobile Phase filter->dilute inject Inject Sample into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect quantify Quantify Indomethacin & Degradants detect->quantify process Process Chromatogram quantify->process report Generate Report process->report

Caption: Experimental workflow for indomethacin analysis.

troubleshooting_guide cluster_degradation Degradation Issues cluster_hplc HPLC Performance cluster_solutions_degradation Solutions cluster_solutions_hplc Solutions start Problem Encountered extra_peaks Unexpected Peaks? start->extra_peaks low_recovery Low Recovery? start->low_recovery poor_shape Poor Peak Shape? start->poor_shape check_ph Verify/Adjust pH (Neutral/Acidic) extra_peaks->check_ph protect_light Protect from Light extra_peaks->protect_light control_temp Control Temperature extra_peaks->control_temp fresh_samples Analyze Fresh Samples extra_peaks->fresh_samples low_recovery->check_ph low_recovery->protect_light low_recovery->control_temp low_recovery->fresh_samples adjust_mobile_phase Adjust Mobile Phase pH/Composition poor_shape->adjust_mobile_phase change_column Consider Different Column poor_shape->change_column

Caption: Troubleshooting guide for indomethacin analysis.

References

Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Indomethacin in biological samples. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my Indomethacin analysis?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as Indomethacin, by co-eluting endogenous components from the biological sample.[1][2][3] This interference can lead to inaccurate and irreproducible quantification.[3][4] In the analysis of biological samples like plasma or urine, common sources of matrix effects include phospholipids, salts, and metabolites.[1][5] Ion suppression is the more common phenomenon observed.[1]

Q2: I'm observing significant ion suppression for Indomethacin. What are the likely causes?

A: Significant ion suppression in Indomethacin analysis using LC-MS is often attributed to co-eluting phospholipids from the biological matrix, especially when using protein precipitation for sample preparation.[1][5] These molecules can compete with Indomethacin for ionization in the MS source.[5] Inadequate chromatographic separation from other endogenous compounds can also lead to suppression.[6]

Q3: How can I evaluate the extent of matrix effects in my assay?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of Indomethacin solution into the MS detector after the LC column.[7] A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[7]

  • Post-Extraction Spike: This is a quantitative method to determine the "matrix factor".[6][8] The peak area of an analyte spiked into a pre-extracted blank matrix is compared to the peak area of the analyte in a neat solution at the same concentration.[6][8]

The Matrix Factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[8]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy of Indomethacin quantification.

This issue is often a direct consequence of unaddressed matrix effects. The following troubleshooting workflow can help identify and mitigate the problem.

cluster_0 Troubleshooting Workflow: Poor Reproducibility & Accuracy Start Poor Reproducibility/ Accuracy Observed Assess_ME Quantify Matrix Effect (Post-Extraction Spike) Start->Assess_ME Optimize_SP Optimize Sample Preparation Assess_ME->Optimize_SP Significant Matrix Effect Detected Revalidate Re-validate Assay Assess_ME->Revalidate No Significant Matrix Effect Optimize_LC Optimize Chromatographic Conditions Optimize_SP->Optimize_LC Use_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_LC->Use_IS Use_IS->Revalidate

Troubleshooting workflow for poor reproducibility.
Issue 2: Inconsistent internal standard (IS) response.

While an internal standard is used to compensate for matrix effects, its response can also be affected.

Possible Cause & Solution:

  • Different Matrix Effects on Analyte and IS: If the IS is not structurally similar or does not co-elute perfectly with Indomethacin, they may experience different degrees of ion suppression or enhancement.[7]

    • Solution: The most effective approach is to use a stable isotope-labeled (SIL) internal standard for Indomethacin, such as d4-Indomethacin.[6] SIL-IS co-elutes with the analyte and experiences nearly identical matrix effects, providing better compensation.[7][9]

Experimental Protocols

Protocol 1: Sample Preparation to Minimize Matrix Effects

Effective sample preparation is the first line of defense against matrix effects.[1][2]

A. Liquid-Liquid Extraction (LLE)

LLE is effective at removing non-polar interferences like phospholipids.

  • To 200 µL of plasma or urine sample, add 20 µL of an internal standard working solution (e.g., d4-Indomethacin).

  • Acidify the sample with 1.0 M HCl.[6]

  • Add 1 mL of an appropriate organic solvent (e.g., chloroform or a mixture of petroleum ether and dichloromethane).[6][10]

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS injection.

B. Solid-Phase Extraction (SPE)

SPE can provide cleaner extracts compared to protein precipitation.

  • Condition a suitable SPE cartridge (e.g., a reversed-phase sorbent) according to the manufacturer's instructions.

  • Load the pre-treated biological sample (e.g., plasma diluted with an acidic buffer).

  • Wash the cartridge with a weak organic solvent to remove polar interferences.

  • Elute Indomethacin and the internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).[11]

  • Evaporate the eluate and reconstitute as in the LLE protocol.

Comparison of Sample Preparation Techniques for Indomethacin

Sample Preparation MethodTypical RecoveryKey AdvantageKey DisadvantageReference
Protein Precipitation (PPT)VariableSimple and fastHigh risk of significant matrix effects from phospholipids[5][12]
Liquid-Liquid Extraction (LLE)~95%High recovery and good removal of phospholipidsCan be more time-consuming than PPT[6]
Solid-Phase Extraction (SPE)~74%Provides very clean extracts, reducing matrix effectsCan be more expensive and time-consuming[6]
Protocol 2: Chromatographic and Mass Spectrometric Conditions

Optimizing LC conditions is crucial for separating Indomethacin from matrix components.[2]

A. Liquid Chromatography

  • Column: A C18 column is commonly used for Indomethacin separation.[6][12][13]

  • Mobile Phase: A typical mobile phase consists of an aqueous component with a small amount of acid (e.g., 0.05-0.2% formic acid) and an organic modifier like acetonitrile or methanol.[6][12][13] An isocratic elution is often sufficient.[6][12]

  • Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is common.[13]

B. Mass Spectrometry

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is frequently used for Indomethacin, as it provides good sensitivity.[6][13] Atmospheric pressure chemical ionization (APCI) has also been reported.[12]

  • MS/MS Transitions: For quantitative analysis using tandem mass spectrometry, selected reaction monitoring (SRM) is employed. Common transitions are:

    • Indomethacin: m/z 358 -> 139 or m/z 357.7 -> 139.1[6][13]

    • d4-Indomethacin (IS): m/z 362 -> 143 or a corresponding shift from the parent compound transition.[6]

Visualization of Mitigation Strategies

The choice of strategy to combat matrix effects depends on the severity of the interference and the required sensitivity of the assay.

cluster_1 Strategies to Mitigate Matrix Effects Start Matrix Effect Identified Method_Dev Method Development Stage Start->Method_Dev Data_Acq Data Acquisition Stage Start->Data_Acq Sample_Prep Improve Sample Preparation Method_Dev->Sample_Prep Chroma Optimize Chromatography Method_Dev->Chroma Compensate Compensation Strategies Data_Acq->Compensate SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Compensate->SIL_IS Matrix_Match Matrix-Matched Calibration Compensate->Matrix_Match

Overview of matrix effect mitigation strategies.

References

Purification strategies for synthesized O-Desmethyl-N-deschlorobenzoyl Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthesized O-Desmethyl-N-deschlorobenzoyl Indomethacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Primary Purification (Crystallization)

  • Question: My product has low purity after crystallization. What are the likely causes and how can I improve it?

  • Answer: Low purity after crystallization can stem from several factors. The primary reasons are often the presence of closely related impurities or an inappropriate solvent system.

    • Inappropriate Solvent Choice: The chosen solvent may not provide a sufficient solubility difference between the desired product and impurities at different temperatures.

    • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.

    • High Impurity Load: If the crude material is highly impure, a single crystallization step may be insufficient.

    Troubleshooting Steps:

    • Solvent Screening: Experiment with different solvent systems. For indole derivatives like this compound, consider polar protic solvents (e.g., ethanol, methanol) or mixtures like acetone/water, tetrahydrofuran/water, or acetonitrile/water.[1]

    • Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. This promotes the formation of purer crystals.

    • Recrystallization: Perform a second crystallization of the isolated solid.

    • Activated Carbon Treatment: If colored impurities are present, treat the hot solution with a small amount of activated carbon before filtration and cooling to adsorb these impurities.[1]

Issue 2: Poor Separation During Column Chromatography

  • Question: I am unable to achieve good separation of my product from impurities using column chromatography. What can I do?

  • Answer: Poor separation in column chromatography is a common issue. The choice of stationary phase, mobile phase, and column loading are critical for success.

    • Inappropriate Eluent System: The polarity of the mobile phase may be too high, causing all compounds to elute quickly, or too low, resulting in broad peaks and long retention times.

    • Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.

    • Co-eluting Impurities: Some impurities may have very similar polarity to the desired product, making separation by normal-phase chromatography challenging.

    Troubleshooting Steps:

    • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound.

    • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, try a gradient elution, gradually increasing the polarity of the mobile phase. For indole derivatives, solvent systems like chloroform/methanol or ethyl acetate/isopropanol with a small amount of triethylamine (to reduce tailing) can be effective.[2]

    • Alternative Stationary Phase: If normal-phase silica gel does not provide adequate separation, consider using reverse-phase (C18) silica gel.

    • Sample Loading: Ensure the crude material is loaded onto the column in a minimal amount of solvent and as a concentrated band.

Issue 3: Product Oiling Out During Crystallization

  • Question: My product is precipitating as an oil instead of crystals. Why is this happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high.

    Troubleshooting Steps:

    • Increase Solvent Volume: Add more solvent to the hot solution to ensure the product is not supersaturated.

    • Slower Cooling: Cool the solution more slowly to allow time for crystal nucleation.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. This can provide a surface for nucleation to begin.

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

    • Change Solvent System: The solubility properties of the current solvent may not be ideal. Experiment with a different solvent or solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in synthesized this compound?

A1: While specific impurities depend on the synthetic route, potential impurities could include:

  • Unreacted starting materials.

  • Byproducts from side reactions.

  • Related indole derivatives formed during the synthesis.[3]

  • Residual solvents from the reaction or workup. For the parent compound, indomethacin, known hydrolytic degradants include 4-chlorobenzoic acid and 5-methoxy-2-methyl-indoleacetic acid, which gives an indication of the types of related structures that could be present.[4]

Q2: What analytical techniques are recommended for purity assessment?

A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound. A reverse-phase C18 or C8 column with a mobile phase consisting of a mixture of methanol or acetonitrile and an acidic aqueous buffer is a good starting point.[5][6] Detection is typically performed using a UV detector. Other useful techniques for structural confirmation and purity analysis include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Q3: How can I remove residual solvents?

A3: Residual solvents can often be removed by drying the purified solid under high vacuum. If a solvent is particularly stubborn, gentle heating under vacuum may be necessary, provided the compound is thermally stable.

Q4: My purified product is amorphous. How can I induce crystallization?

A4: If your product is amorphous, it can be challenging to crystallize. Techniques to induce crystallization include:

  • Solvent/Antisolvent Crystallization: Dissolve the amorphous solid in a good solvent and slowly add an anti-solvent (in which the compound is insoluble) until the solution becomes turbid. Allow it to stand. For indomethacin, a method to prepare a specific crystalline form involves adding water (antisolvent) to a saturated ethanol solution.[5]

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.

  • Annealing: Heating the amorphous solid to a temperature below its melting point but above its glass transition temperature can sometimes induce crystallization.[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, water, and mixtures thereof) at room temperature and upon heating. A good crystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent, then adsorb it onto a small amount of silica gel by evaporating the solvent.

  • Loading: Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

Quantitative Data Summary

Table 1: HPLC Purity Analysis Conditions for Indomethacin Analogs

ParameterCondition 1Condition 2Condition 3
Column Luna 5 µm C18 (250 x 4.6 mm)[5]Karomasil C18 (250 x 4.6 mm, 5 µm)[6]Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[4]
Mobile Phase 75% Methanol, 25% 0.2% Phosphoric Acid[5]40% Methanol, 60% Acetonitrile[6]10% Methanol, 50% Acetonitrile, 40% 10 mM Sodium Acetate Buffer (pH 3)[4]
Flow Rate 1.0 mL/min[5]0.8 mL/min[6]1.0 mL/min[4]
Detection 320 nm[5]240 nm[6]254 nm[4]

Table 2: Crystallization Solvents for Indomethacin and its Analogs

Solvent SystemPurity AchievedReference
Acetone/Water> 99.5%[1]
Tetrahydrofuran/Water> 99.5%[1]
Acetonitrile/Water> 99.5%[1]
Ethanol-[5]

Visualizations

Purification_Workflow Crude Crude Synthesized Product Primary_Purification Primary Purification (Crystallization) Crude->Primary_Purification Purity_Check1 Purity Assessment (TLC/HPLC) Primary_Purification->Purity_Check1 Pure_Product Pure Product (>99%) Purity_Check1->Pure_Product Purity OK Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Low Purity Purity_Check2 Purity Assessment (HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity OK Purity_Check2->Column_Chromatography Low Purity (Re-run)

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization Start Low Purity after Crystallization Q1 Are colored impurities present? Start->Q1 A1_Yes Treat with Activated Carbon Q1->A1_Yes Yes Q2 Was cooling too rapid? Q1->Q2 No A1_Yes->Q2 A2_Yes Recrystallize with Slow Cooling Q2->A2_Yes Yes Q3 Is solvent system optimal? Q2->Q3 No End Improved Purity A2_Yes->End A3_No Perform Solvent Screening Q3->A3_No No Q3->End Yes A3_No->End

Caption: Decision tree for troubleshooting low purity in crystallization.

References

Validation & Comparative

Comparative analysis of Indomethacin versus its desmethyl and desbenzoyl metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the widely used nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, and its primary metabolites, O-desmethyl-indomethacin (DMI) and N-desbenzoyl-indomethacin (DBI). This document synthesizes experimental data to objectively compare their performance, focusing on their cyclooxygenase (COX) inhibitory activity, which is central to their mechanism of action.

Executive Summary

Data Presentation: Quantitative Comparison

CompoundTargetIC50 (nM)Notes
Indomethacin COX-118 - 63Potent inhibitor.
COX-226 - 630Potent inhibitor.
O-desmethyl-indomethacin (DMI) COX-1 & COX-2Not AvailableGenerally considered pharmacologically inactive.
N-desbenzoyl-indomethacin (DBI) COX-1 & COX-2Not AvailableGenerally considered pharmacologically inactive.

IC50 values for Indomethacin can vary between studies depending on the specific assay conditions.

Signaling Pathway and Metabolism

Indomethacin exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. Prostaglandins are key signaling molecules involved in inflammation, pain, and fever.

cluster_0 Cell Membrane cluster_1 Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2 (PGH2)->Prostaglandins (PGs) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever COX-1 / COX-2 COX-1 / COX-2 Indomethacin Indomethacin Indomethacin->COX-1 / COX-2 Inhibition

Indomethacin's Mechanism of Action.

Indomethacin is primarily metabolized in the liver via O-demethylation and N-deacylation (desbenzoylation), as well as glucuronidation. The resulting desmethyl and desbenzoyl metabolites are then excreted.

Indomethacin Indomethacin O-desmethyl-indomethacin O-desmethyl-indomethacin Indomethacin->O-desmethyl-indomethacin O-demethylation (Liver) N-desbenzoyl-indomethacin N-desbenzoyl-indomethacin Indomethacin->N-desbenzoyl-indomethacin N-deacylation (Liver) Glucuronidated Metabolites Glucuronidated Metabolites Indomethacin->Glucuronidated Metabolites Glucuronidation (Liver) Excretion Excretion O-desmethyl-indomethacin->Excretion N-desbenzoyl-indomethacin->Excretion Glucuronidated Metabolites->Excretion

Metabolic Pathway of Indomethacin.

Experimental Protocols

The determination of COX inhibitory activity is crucial for evaluating the efficacy of NSAIDs. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the concentration of a compound required to inhibit 50% of COX activity (IC50).

Objective: To quantify the COX-1 and COX-2 inhibitory potency of Indomethacin and its metabolites.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (Indomethacin, DMI, DBI) dissolved in a suitable solvent (e.g., DMSO)

  • Stannous chloride (to stop the reaction)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Enzyme and test compounds are pre-incubated in the reaction buffer containing heme at 37°C for a specified time (e.g., 10 minutes).

  • The reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a short, defined period (e.g., 2 minutes) at 37°C.

  • The reaction is terminated by the addition of stannous chloride.

  • The concentration of PGE2 produced is quantified using an EIA kit.

  • A dose-response curve is generated by plotting the percentage of inhibition against the concentration of the test compound.

  • The IC50 value is calculated from the dose-response curve.

Experimental Workflow

cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement cluster_3 Analysis A Prepare enzyme, buffer, and test compounds B Pre-incubate enzyme and test compound A->B C Initiate reaction with arachidonic acid B->C D Terminate reaction C->D E Quantify PGE2 production (EIA) D->E F Generate dose-response curve E->F G Calculate IC50 F->G

Workflow for In Vitro COX Inhibition Assay.

Conclusion

The available evidence strongly indicates that while Indomethacin is a highly potent inhibitor of both COX-1 and COX-2, its primary metabolites, O-desmethyl-indomethacin and N-desbenzoyl-indomethacin, are essentially devoid of this pharmacological activity. This significant drop in activity upon metabolism underscores the critical role of the methoxy and benzoyl groups in the interaction of Indomethacin with the active site of cyclooxygenase enzymes. For researchers in drug development, this highlights the importance of considering metabolic fate early in the design of

Validating an Analytical Method for Indomethacin Using O-Desmethyl-N-deschlorobenzoyl Indomethacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a high-performance liquid chromatography (HPLC) method for the quantification of Indomethacin in a pharmaceutical formulation. This protocol utilizes O-Desmethyl-N-deschlorobenzoyl Indomethacin, a primary metabolite of Indomethacin, to establish method specificity and accuracy, ensuring the analytical procedure is fit for its intended purpose. The methodologies and acceptance criteria presented are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines and best practices from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction to Analytical Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For pharmaceutical analysis, this is a critical step to ensure product quality, safety, and efficacy. The key validation parameters addressed in this guide include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

This compound serves as a crucial component in this validation. As a known metabolite, it is structurally similar to the active pharmaceutical ingredient (API), Indomethacin, making it an ideal compound to challenge the specificity of the analytical method.[1][2][3] Its use helps to demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and related substances.

Comparative Analytical Methods: An Overview

Several analytical techniques are available for the quantification of Indomethacin in pharmaceutical dosage forms. High-performance liquid chromatography (HPLC) is the most prevalent due to its high resolution, sensitivity, and specificity. Other methods include UV-Visible spectrophotometry and titration, though these may lack the specificity required to distinguish between the API and its related substances.

MethodAdvantagesDisadvantages
HPLC-UV High specificity, sensitivity, and precision. Capable of separating and quantifying multiple components in a single run.Higher equipment cost and complexity compared to spectrophotometry.
UV-Visible Spectrophotometry Simple, rapid, and cost-effective.Lacks specificity; susceptible to interference from excipients and related substances.
Titration Simple and inexpensive.Non-specific; only suitable for bulk drug assay, not for impurity analysis.

This guide will focus on a validated RP-HPLC method, which represents the industry standard for this type of analysis.

Experimental Protocols

Materials and Reagents
  • Indomethacin Reference Standard (USP or equivalent)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric Acid (AR grade)

  • Water (HPLC grade)

  • Indomethacin Capsules (or other relevant pharmaceutical formulation)

  • Placebo (containing all excipients except Indomethacin)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Zorbax-Phenyl, 4.6 mm x 75 mm, 3.5 µm particle size.[4]

  • Mobile Phase: Acetonitrile and 0.2% Phosphoric Acid in water (50:50, v/v).[4]

  • Flow Rate: 0.6 mL/min.[4]

  • Column Temperature: 30°C

  • Detection Wavelength: 237 nm.[4]

  • Injection Volume: 10 µL

Preparation of Solutions
  • Standard Stock Solution of Indomethacin (1000 µg/mL): Accurately weigh and dissolve 25 mg of Indomethacin Reference Standard in a 25 mL volumetric flask with methanol.

  • Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound Reference Standard in a 25 mL volumetric flask with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 5 mL of the Indomethacin Standard Stock Solution to 50 mL with the mobile phase.

  • Sample Preparation: Weigh and transfer the contents of not fewer than 20 Indomethacin capsules. Transfer a portion of the powder equivalent to 25 mg of Indomethacin into a 25 mL volumetric flask. Add approximately 15 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter a portion of this solution through a 0.45 µm syringe filter. Dilute 5 mL of the filtrate to 50 mL with the mobile phase to obtain a final concentration of approximately 100 µg/mL.

Validation Parameters and Acceptance Criteria

The following sections detail the experimental design and acceptance criteria for each validation parameter.

System Suitability

System suitability testing is an integral part of the analytical procedure. It is performed by injecting the working standard solution in replicate (n=6) before the start of the validation runs.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%
Specificity

Specificity is the ability of the method to measure the analyte response in the presence of all potential impurities. This is demonstrated by spiking the drug product with this compound and analyzing it against a placebo and un-spiked sample.

Procedure:

  • Inject the mobile phase (blank).

  • Inject a solution of the placebo.

  • Inject the working standard solution of Indomethacin.

  • Inject a working solution of this compound.

  • Inject the sample solution.

  • Inject a spiked sample solution containing Indomethacin and this compound.

Acceptance Criteria:

  • No interfering peaks should be observed at the retention time of Indomethacin in the blank and placebo chromatograms.

  • The peak for Indomethacin should be well-resolved from the peak of this compound in the spiked sample (Resolution > 2.0).

G cluster_0 Specificity Assessment Workflow cluster_1 Solutions prep Prepare Solutions blank Blank (Mobile Phase) placebo Placebo std_indo Indomethacin Std. std_met Metabolite Std. sample Sample spiked Spiked Sample inject Inject into HPLC analyze Analyze Chromatograms inject->analyze Evaluate Resolution & Interference blank->inject 1 placebo->inject 2 std_indo->inject 3 std_met->inject 4 sample->inject 5 spiked->inject 6

Caption: Workflow for assessing method specificity.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

Procedure: Prepare a series of at least five concentrations of Indomethacin from the stock solution, ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.999.

  • The y-intercept should be not significantly different from zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Procedure: Spike a placebo preparation with the Indomethacin standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each concentration in triplicate.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The RSD for the recovery at each level should be ≤ 2.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the Indomethacin formulation on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for the assay results should be ≤ 2.0% for both repeatability and intermediate precision.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Procedure: Introduce small variations to the method parameters, one at a time, and analyze a sample solution. Examples of variations include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (e.g., Acetonitrile ± 2%)

Acceptance Criteria:

  • The system suitability parameters should still be met.

  • The assay results should not significantly change from the original method.

G cluster_0 Method Validation Logical Flow start Method Development ss System Suitability start->ss spec Specificity ss->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec rob Robustness prec->rob end Validated Method rob->end

References

A Comparative Analysis of Cyclooxygenase Inhibition by Indomethacin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cyclooxygenase (COX) inhibitory activities of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and its various derivatives. The following sections present quantitative experimental data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain.[1][2] However, its clinical use is often limited by gastrointestinal side effects, primarily due to the inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.[1] This has driven the development of Indomethacin derivatives with improved selectivity for the inducible COX-2 isoform, which is upregulated at sites of inflammation. This guide compares the inhibitory potency and selectivity of Indomethacin with several of its derivatives.

Data Presentation: COX-1 and COX-2 Inhibition by Indomethacin and Its Derivatives

The following table summarizes the in vitro inhibitory activity of Indomethacin and a selection of its derivatives against COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2 over COX-1.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Indomethacin 0.6311.630.054[3]
0.027 (ovine)0.180 (human)0.15[1][2]
0.170.940.18
CF3-Indomethacin >4 (ovine)0.388 (human)>10.3[1][2]
Indomethacin Methyl Ester >1000.09>1111[4]
Indomethacin Methyl Amide >1000.04>2500[4]
Indomethacin Ethanolamide >1000.04>2500[4]
Compound 10e (Indomethacin Analog) 42.361.6525.67[3]
Compound 4a (Indomethacin Analog) 0.570.096.33[5]
Compound 4b (Indomethacin Analog) 0.490.124.08[5]
Compound 4d (Indomethacin Analog) 0.400.094.44[5]
Compound 5 (Indomethacin Analog) 0.410.104.10[5]
Compound 6 (Indomethacin Analog) 0.470.095.22[5]
Compound 4b (Indole Derivative) 11.720.11106.55[6]
Compound 4d (Indole Derivative) 5.760.1733.88[6]
Compound 4f (Indole Derivative) 16.150.15107.67[6]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a generalized protocol for determining the COX-1 and COX-2 inhibitory activity of test compounds. Specific details may vary between laboratories and assay kits.

Objective: To determine the IC50 values of test compounds against ovine or human COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • A chromogenic or fluorogenic probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents and solutions as required. Dilute the enzymes and substrate to the desired concentrations in the assay buffer.

  • Assay Reaction Mixture: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Hematin solution

    • COX-1 or COX-2 enzyme solution

  • Inhibitor Addition: Add various concentrations of the test compounds or the vehicle control (e.g., DMSO) to the wells.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzymes.

  • Substrate Addition: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Detection: Immediately after adding the substrate, add the chromogenic or fluorogenic probe.

  • Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader at multiple time points or at a fixed endpoint.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Mandatory Visualization

COX Signaling Pathway

The following diagram illustrates the enzymatic conversion of arachidonic acid to prostaglandins by the COX enzymes.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 Cyclooxygenation COX2->PGG2 Cyclooxygenation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidation Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Thromboxane Thromboxane (TXA2) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosa Protection, Platelet Aggregation Prostacyclin->Gastric_Protection Thromboxane->Gastric_Protection

Diagram of the COX signaling pathway.
Experimental Workflow for COX Inhibition Assay

The following diagram outlines the key steps in a typical in vitro COX inhibition assay.

COX_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents add_reagents Add Assay Buffer, Cofactor, and COX Enzyme to Plate prep_reagents->add_reagents add_inhibitor Add Test Compound (Indomethacin or Derivative) add_reagents->add_inhibitor pre_incubate Pre-incubate to Allow Inhibitor Binding add_inhibitor->pre_incubate initiate_reaction Initiate Reaction with Arachidonic Acid pre_incubate->initiate_reaction measure_activity Measure Enzyme Activity (Absorbance/Fluorescence) initiate_reaction->measure_activity analyze_data Analyze Data and Calculate IC50 Values measure_activity->analyze_data end End analyze_data->end

Workflow for in vitro COX inhibition assay.

References

A Comparative Guide to the Metabolic Profiles of Indomethacin Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin in various species, including humans, rats, mice, and dogs. Understanding species-specific drug metabolism is crucial for the accurate interpretation of preclinical data and the successful translation of drug candidates from animal models to human clinical trials. This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of metabolic pathways and experimental workflows.

Executive Summary

Indomethacin undergoes significant metabolism in the liver, primarily through three main pathways: O-demethylation, N-deacylation, and glucuronidation. The major metabolites are O-desmethyl-indomethacin (DMI), N-deschlorobenzoyl-indomethacin (DBI), and their corresponding glucuronide conjugates.[1][2] These metabolites are pharmacologically inactive.[1] While the metabolic pathways are qualitatively similar across species, significant quantitative differences exist, particularly in the primary route of excretion.

Quantitative Comparison of Metabolic Profiles

SpeciesPrimary Route of ExcretionUnchanged Indomethacin in UrineUnchanged Indomethacin in FecesMajor MetabolitesKey Quantitative Findings & Remarks
Human Urine[2][3]~10-20% of dose[4]~1.5% of dose[5]DMI, DBI, and their glucuronide conjugates[2][3]Approximately 60% of an oral dose is recovered in the urine as the parent drug and its metabolites (26% as indomethacin and its glucuronide).[3][5] About 33% is recovered in the feces.[5]
Rat Urine and Feces[6][7]Data not readily availableData not readily availableDMI, DBI, and their glucuronide conjugates[6]Undergoes O-demethylation and N-debenzoylation.[6] The pharmacokinetics of indomethacin in rats have been shown to be linear in the dose range of 0.25 to 1 mg/kg.[2]
Mouse Urine and Feces[8]Data not readily availableData not readily availableDMI, DBI, and their glucuronide conjugatesThe gut microbiota has been shown to alter the pharmacokinetics of indomethacin in mice, likely through the activity of bacterial β-glucuronidase.[8]
Dog Feces[6]Minor fraction of the dose[6]Primary route of excretionAcyl glucuronide of Indomethacin[6]Unlike humans, dogs excrete indomethacin primarily in the feces.[6] The drug is rapidly absorbed and metabolized in the liver.[1]

Metabolic Pathways of Indomethacin

Indomethacin is primarily metabolized in the liver through Phase I and Phase II reactions. The key transformations are:

  • O-Demethylation: The methoxy group on the indole ring is removed to form O-desmethyl-indomethacin (DMI).

  • N-Deacylation: The p-chlorobenzoyl group is cleaved from the indole nitrogen to yield N-deschlorobenzoyl-indomethacin (DBI).

  • Glucuronidation: The parent drug and its Phase I metabolites can be conjugated with glucuronic acid to form more water-soluble glucuronide conjugates, which are then readily excreted.

Indomethacin_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Indomethacin Indomethacin DMI O-desmethyl-indomethacin (DMI) Indomethacin->DMI O-demethylation DBI N-deschlorobenzoyl-indomethacin (DBI) Indomethacin->DBI N-deacylation Indo_Gluc Indomethacin Glucuronide Indomethacin->Indo_Gluc Glucuronidation DMI_Gluc DMI Glucuronide DMI->DMI_Gluc Glucuronidation DBI_Gluc DBI Glucuronide DBI->DBI_Gluc Glucuronidation

Caption: Metabolic pathways of Indomethacin.

Experimental Protocols

The following sections detail common methodologies for the analysis of Indomethacin and its metabolites in biological samples.

Sample Collection and Preparation
  • Biological Sample Collection:

    • Urine and Feces: Samples are collected from subjects at predetermined time intervals following drug administration. For animal studies, metabolic cages are often used to separate and collect urine and feces.

    • Plasma: Blood samples are drawn into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.

  • Sample Pre-treatment:

    • Plasma: Proteins are typically precipitated by adding a solvent like acetonitrile. The sample is then vortexed and centrifuged, and the supernatant is collected for analysis.

    • Urine: Samples are often diluted with a buffer solution and may be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave glucuronide conjugates and allow for the quantification of total (free + conjugated) metabolites.

    • Feces: Samples are homogenized with a suitable solvent, followed by extraction and cleanup steps to remove interfering substances.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of Indomethacin and its metabolites.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Indomethacin and each of its metabolites, as well as for an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collection Biological Sample (Urine, Feces, Plasma) Pretreatment Pre-treatment (e.g., Protein Precipitation, Hydrolysis) Collection->Pretreatment Extraction Extraction Pretreatment->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Processing Data Analysis and Interpretation MS->Processing

Caption: A typical experimental workflow for drug metabolism studies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Desmethyl-N-deschlorobenzoyl Indomethacin
Reactant of Route 2
Reactant of Route 2
O-Desmethyl-N-deschlorobenzoyl Indomethacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.